2-bromo-9,9-dihexyl-9H-fluorene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-9,9-dihexylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33Br/c1-3-5-7-11-17-25(18-12-8-6-4-2)23-14-10-9-13-21(23)22-16-15-20(26)19-24(22)25/h9-10,13-16,19H,3-8,11-12,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYSRQDAPSNOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226070-05-9 | |
| Record name | 2-Bromo-9,9-dihexylfluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Bromo-9,9-dihexyl-9H-fluorene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-bromo-9,9-dihexyl-9H-fluorene, a key building block in the development of organic electronic materials. The document details the synthetic pathway, experimental protocols, and characterization data for the target compound and its precursor.
Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the bromination of fluorene at the C2 position to yield 2-bromofluorene. Subsequently, a dialkylation reaction is performed at the C9 position of 2-bromofluorene using 1-bromohexane to introduce the two hexyl chains.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of 2-Bromofluorene (Intermediate)
Several methods have been reported for the synthesis of 2-bromofluorene from fluorene. Below are two effective protocols.
Method A: Bromination with N-Bromosuccinimide (NBS)
This method utilizes N-bromosuccinimide as the brominating agent, offering high yield and selectivity.
-
Reaction:
-
Work-up and Purification:
-
Dilute the cooled mixture with water (2 L) to precipitate the solid product.[1]
-
Collect the solid by filtration, dissolve it in toluene (250 mL), and wash the toluene solution with water.[1]
-
Concentrate the organic phase and recrystallize the residue from an ethanol-water mixture to obtain 2-bromofluorene.[1]
-
Method B: Bromination with Elemental Bromine
This classic method employs liquid bromine for the electrophilic aromatic substitution.
-
Reaction:
-
In a three-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, place fluorene (237g, 1.4 mol), water (1L), a few drops of surfactant, and sulfuric acid.
-
Add bromine (230g, 1.4 mol) to the mixture and stir at room temperature for 5 hours.
-
-
Work-up and Purification:
-
Decompose any unreacted bromine with a sodium bisulfite solution.
-
Filter the reaction product, a light yellow solid, to obtain the crude product.
-
Dissolve the crude product in toluene and wash sequentially with water and sodium bicarbonate solution.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate the solution.
-
Allow the concentrated solution to stand at 0°C to precipitate the white solid product, 2-bromofluorene.
-
Synthesis of this compound (Final Product)
This procedure details the dialkylation of 2-bromofluorene to yield the final product.
-
Reaction:
-
In a 250 mL round-bottom flask, sequentially add 2-bromofluorene (9.8 g, 40 mmol), 1-bromohexane (39.6 g, 240 mmol), tetrabutylammonium bromide (2.58 g, 8 mmol) as a phase transfer catalyst, and 50% aqueous sodium hydroxide (75 mL).
-
Stir the reaction mixture at 80 °C overnight (approximately 12 hours).
-
-
Work-up and Purification:
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous phase with ether (3 x 50 mL).
-
Combine the organic phases, wash with saturated saline (100 mL), and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by short silica gel column chromatography using petroleum ether/ethyl acetate (20:1) as the eluent to obtain a white solid.
-
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.
Table 1: Synthesis of 2-Bromofluorene
| Parameter | Method A (NBS) | Method B (Br2) |
| Starting Material | Fluorene | Fluorene |
| Reagents | N-Bromosuccinimide, Propylene Carbonate | Bromine, Sulfuric Acid, Surfactant |
| Yield | 95%[1] | 82% |
| Melting Point | 95.6-101.3 °C[1] | Not specified |
| Purity (GC) | Not specified | 98.8% |
Table 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | 2-Bromofluorene |
| Reagents | 1-Bromohexane, 50% NaOH, Tetrabutylammonium Bromide |
| Yield | 93.8% |
| Appearance | White Solid |
| Molecular Formula | C25H33Br[2] |
| Molecular Weight | 413.43 g/mol [2] |
| Boiling Point | 485.3±24.0 °C (Predicted) |
| λmax | 309 nm (in THF) |
Spectroscopic Data
The structural confirmation of the synthesized compounds relies on various spectroscopic techniques.
2-Bromofluorene
-
Mass Spectrometry (m/z): 244, 246 (M+), 322, 324, 326 (M+ dibromo impurity)[1]
This compound
-
1H NMR: Signals corresponding to the aromatic protons of the fluorene core, and characteristic signals for the two hexyl chains, including the methylene groups adjacent to the C9 position and the terminal methyl groups.
-
13C NMR: Resonances for the carbon atoms of the fluorene backbone, with the C-Br carbon showing a characteristic chemical shift, and signals for the carbons of the hexyl chains.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (413.43 g/mol ), with a characteristic isotopic pattern for a monobrominated compound.
This technical guide provides a solid foundation for the successful synthesis and purification of this compound. The provided protocols are robust and have been reported to yield the desired product in high purity and yield. For confirmation of the final product's structure, it is imperative that researchers conduct their own thorough spectroscopic analysis.
References
Technical Guide: 2-bromo-9,9-dihexyl-9H-fluorene (CAS: 226070-05-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-9,9-dihexyl-9H-fluorene is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon. Its chemical structure, featuring a rigid and planar fluorene core with two solubilizing hexyl chains at the C9 position and a reactive bromine atom at the C2 position, makes it a crucial building block in the synthesis of advanced organic materials.[1][2] The hexyl chains significantly enhance its solubility in common organic solvents, facilitating its use in solution-processable applications.[2] The bromine atom serves as a versatile functional handle for various cross-coupling reactions, enabling the construction of complex conjugated polymers and small molecules.[1][2] Consequently, this compound is of significant interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][3]
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 226070-05-9 | [4] |
| Molecular Formula | C₂₅H₃₃Br | [2] |
| Molecular Weight | 413.43 g/mol | [2] |
| Appearance | White solid or oily liquid | [2][4] |
| Yield | 95% | [5] |
| ¹H NMR (CDCl₃, TMS) | δ = 7.66 (m, 1H), 7.55 (d, J(H,H) = 7.8 Hz, 1H), 7.44 (m, 2H), 7.32(m, 3H), 1.93 (m, 4H; CH₂), 1.11 (m, 4H; CH₂), 1.03 (m, 8H; CH₂), 0.77 (t, J(H,H) = 7.0 Hz, 6H; CH₃), 0.59 (m, 4H; CH₂) | [5] |
| ¹³C NMR (CDCl₃, TMS) | δ = 153.39, 150.72, 140.56, 140.44, 130.29, 127.88, 127.33, 126.54, 123.28, 121.44, 121.38, 120.16, 55.79, 40.73, 31.90, 30.07, 24.09, 23.00, 14.43 | [5] |
Experimental Protocols
Synthesis of this compound[4][5]
This protocol describes the synthesis of this compound starting from 2-bromofluorene.
Materials:
-
2-bromofluorene (9.8 g, 40.0 mmol, 1.0 equiv)
-
1-bromohexane (39.6 g, 240 mmol, 6.0 equiv)
-
Tetrabutylammonium bromide (2.58 g, 8.0 mmol, 0.2 equiv)
-
50% aqueous Sodium Hydroxide (NaOH) (75 mL)
-
Potassium Iodide (KI) (166 mg, 1.0 mmol)
-
Potassium Hydroxide (KOH) powder (5.6 g, 100 mmol)
-
Dimethyl sulfoxide (DMSO) (100 mL)
-
Diethyl ether
-
Hexane
-
Petroleum ether/ethyl acetate (20:1)
-
Water (H₂O)
Procedure:
-
To a 250 mL round-bottom flask, add 2-bromofluorene (9.8 g), 1-bromohexane (39.6 g), tetrabutylammonium bromide (2.58 g), and 50% aqueous NaOH (75 mL).
-
Stir the reaction mixture at 80 °C overnight (approximately 12 hours).
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine all organic phases.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by short silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) mixture as the eluent to obtain the final product as a white solid.
An alternative procedure involves the following steps[5]:
-
In a DMSO solution (100 mL) of 2-bromofluorene (5 g, 20.4 mmol), add KI (166 mg, 1.0 mmol).
-
While stirring the mixture under an inert atmosphere, add KOH powder (5.6 g, 0.1 mol) in portions.
-
After 12 hours of stirring at room temperature, add hexyl bromide (6.3 mL, 45 mmol) to the reaction mixture.
-
Continue stirring for another 12 hours.
-
Add H₂O to dissolve the excess KOH.
-
Extract the desired product with hexane (3x50 mL). The product is obtained as an oily liquid.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Application in Cross-Coupling Reactions
This compound is a key precursor for synthesizing conjugated polymers via palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.
Suzuki Coupling Reaction
The Suzuki coupling reaction forms a carbon-carbon bond between the fluorene unit and an aryl or vinyl group using an organoboron reagent.
Caption: General scheme of a Suzuki coupling reaction.
Heck Coupling Reaction
The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene.
Caption: General scheme of a Heck coupling reaction.
References
Unveiling the Molecular Weight of 2-Bromo-9,9-dihexyl-9H-fluorene: A Technical Overview
For researchers and professionals engaged in drug development and materials science, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a focused examination of the molecular weight of 2-bromo-9,9-dihexyl-9H-fluorene, a key building block in the synthesis of advanced organic materials.
Quantitative Data Summary
The molecular characteristics of this compound are detailed in the table below, offering a clear and structured presentation of its fundamental properties.
| Property | Value | Reference |
| Molecular Formula | C25H33Br | [1] |
| Molecular Weight | 413.43 g/mol | [1] |
| CAS Number | 226070-05-9 | [1] |
Experimental Determination and Methodologies
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. For this compound, the molecular formula C25H33Br dictates the following calculation:
(25 x Atomic Weight of Carbon) + (33 x Atomic Weight of Hydrogen) + (1 x Atomic Weight of Bromine)
This theoretical value is typically confirmed experimentally through techniques such as mass spectrometry. In a typical workflow, the compound is ionized, and the mass-to-charge ratio of the resulting ions is measured, allowing for the precise determination of its molecular mass.
Logical Relationship of Structural Components
The structure of this compound directly influences its molecular weight and chemical properties. The following diagram illustrates the relationship between its core components.
References
Photophysical Properties of 2-Bromo-9,9-dihexyl-9H-fluorene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-9,9-dihexyl-9H-fluorene is a key intermediate in the synthesis of advanced organic materials, particularly for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] Its fluorene core provides a rigid and conjugated system, while the dihexyl chains at the C9 position enhance its solubility in common organic solvents, facilitating its use in solution-processable applications.[1] The bromine atom at the C2 position serves as a versatile handle for further chemical modifications, allowing for the construction of complex conjugated molecules with tailored photophysical properties.[1] This technical guide provides a summary of the available photophysical data for this compound, places it in the context of related fluorene derivatives, and outlines the experimental protocols for its characterization.
Core Photophysical Data
Direct experimental data on the comprehensive photophysical properties of this compound is limited in publicly accessible literature. However, the following data point has been reported:
| Parameter | Value | Solvent |
| Absorption Maximum (λmax) | 309 nm | Tetrahydrofuran (THF) |
Data sourced from commercial supplier information.
A complete photophysical characterization would also include the emission maximum, photoluminescence quantum yield (PLQY), and fluorescence lifetime. In the absence of this specific data, a comparative analysis with related fluorene compounds can provide valuable insights into the expected properties of this compound.
Comparative Photophysical Data of Related Fluorene Derivatives
To provide a framework for understanding the potential photophysical properties of this compound, the following tables summarize the properties of various fluorene-based molecules and polymers.
Table 1: Photophysical Properties of Substituted Fluorene Monomers
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Solvent |
| 9,9-dihexyl-2,7-bis[2-(biphenyl-4-yl)ethynyl]fluorene | 366 | 424 | - | THF |
| 9,9-dihexyl-2,7-bis[2-(4-methoxyphenyl)ethynyl]fluorene | 360 | 418 | - | THF |
| 9,9-dihexyl-2,7-bis[2-(naphthalen-1-yl)ethynyl]fluorene | 375 | 430 | - | THF |
| 9,9-dihexyl-2,7-bis[2-(6-methoxynaphthalen-2-yl)ethynyl]fluorene | 370 | 427 | - | THF |
Note: The emission maxima are typically blue-shifted in solution. The quantum yield for many fluorene derivatives is known to be high, often exceeding 0.5 in solution.
Table 2: Photophysical Properties of Polyfluorenes
| Polymer | Absorption Max (nm) | Emission Max (nm) | Solvent |
| Poly(9,9-dihexylfluorene) | ~380-400 | ~420-440 | Chloroform |
| Poly(9,9-di-(2-ethylhexyl)-9-H-fluorene-2,7-vinylene) | ~450 | ~480-550 | Toluene |
Note: The photophysical properties of polymers are highly dependent on molecular weight, polydispersity, and solvent, and can exhibit significant bathochromic (red) shifts compared to their monomeric counterparts due to extended conjugation.
Experimental Protocols
The following are detailed methodologies for the key experiments required to determine the photophysical properties of this compound.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λmax).
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., spectroscopic grade THF, cyclohexane, or dichloromethane) in a quartz cuvette. The concentration should be adjusted to have an absorbance value between 0.1 and 1 at the λmax to ensure linearity.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with a cuvette containing the pure solvent.
-
Measure the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
Photoluminescence (PL) Spectroscopy
Objective: To determine the emission spectrum and the wavelength of maximum emission (λem).
Methodology:
-
Sample Preparation: Use the same solution prepared for the absorption measurement. The concentration might need to be adjusted to avoid inner filter effects (typically absorbance < 0.1 at the excitation wavelength).
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Select an excitation wavelength, typically the λmax determined from the absorption spectrum.
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength at which the highest emission intensity is recorded is the λem.
-
Photoluminescence Quantum Yield (PLQY) Measurement
Objective: To determine the efficiency of the emission process.
Methodology (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and an emission range that overlaps with the sample. For blue-emitting fluorene derivatives, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard.
-
Sample and Standard Preparation: Prepare solutions of both the sample and the standard with absorbance values below 0.1 at the excitation wavelength to minimize re-absorption effects.
-
Measurement:
-
Measure the absorption and emission spectra of both the sample and the standard.
-
The integrated fluorescence intensity is the area under the emission curve.
-
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)
Where:
-
Φr is the quantum yield of the reference.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Fluorescence Lifetime Measurement
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: Use a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Sample Preparation: Use a dilute solution of the sample, similar to that used for PLQY measurements.
-
Measurement:
-
Excite the sample with the pulsed laser at a low repetition rate to allow for complete fluorescence decay between pulses.
-
The detector measures the arrival time of individual emitted photons relative to the excitation pulse.
-
A histogram of these arrival times is constructed, which represents the fluorescence decay curve.
-
-
Data Analysis: The decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ).
References
An In-depth Technical Guide to the Electrochemical Properties of 2-bromo-9,9-dihexyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-9,9-dihexyl-9H-fluorene is a key building block in the synthesis of advanced organic electronic materials. Its fluorene core provides a rigid and planar backbone, while the dihexyl chains at the 9-position enhance solubility in common organic solvents, facilitating material processing. The bromine atom at the 2-position serves as a versatile handle for various cross-coupling reactions, enabling the construction of well-defined conjugated polymers and oligomers. Understanding the electrochemical properties of this monomer is crucial for designing and fabricating high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This guide provides a comprehensive overview of the electrochemical characteristics of materials derived from this compound, detailed experimental protocols for their characterization, and a workflow for their utilization in polymer synthesis.
Electrochemical Properties
While specific experimental data on the electrochemical properties of the monomer this compound is not extensively available in peer-reviewed literature, the properties of its corresponding polymer, poly(9,9-dihexylfluorene) (PDHF), are well-documented. PDHF is a widely studied blue-emitting conjugated polymer, and its electrochemical behavior provides a strong indication of the properties that can be expected from materials incorporating the 9,9-dihexylfluorene unit. The electrochemical parameters of PDHF, determined by cyclic voltammetry, are summarized below.
| Property | Value (vs. Fc/Fc+) | Value (eV) |
| Oxidation Onset Potential (E_ox) | ~0.8 V | |
| Reduction Onset Potential (E_red) | ~-2.4 V | |
| HOMO Energy Level | ~-5.6 eV | |
| LUMO Energy Level | ~-2.4 eV | |
| Electrochemical Band Gap | ~3.2 eV |
Note: These are representative values and can vary depending on the experimental conditions such as the solvent, electrolyte, and reference electrode used.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that govern the charge injection and transport properties of organic semiconductor materials. The HOMO level is associated with the ability to donate an electron (oxidation), while the LUMO level relates to the ability to accept an electron (reduction). The energy difference between the HOMO and LUMO levels is the electrochemical band gap, which is a key factor in determining the material's optical and electronic properties.
Experimental Protocols: Cyclic Voltammetry of Organic Semiconductors
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. It is widely employed to determine the HOMO and LUMO energy levels of organic semiconductors.
Objective: To determine the oxidation and reduction potentials of this compound to estimate its HOMO and LUMO energy levels.
Materials and Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire or mesh)
-
Inert gas (e.g., Argon or Nitrogen) for deaeration
-
Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆ or tetrabutylammonium perchlorate - TBAP)
-
Sample of this compound
-
Ferrocene (for internal calibration)
Procedure:
-
Preparation of the Solution:
-
Dissolve a small amount of this compound (typically 1-5 mM) in the chosen anhydrous solvent containing the supporting electrolyte (0.1 M).
-
Ensure the solution is thoroughly deaerated by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to ensure a clean and smooth surface.
-
Rinse the polished electrode with deionized water and the solvent to be used in the experiment, and then dry it thoroughly.
-
Ensure the reference and counter electrodes are clean and properly filled with the appropriate solutions.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared solution, ensuring the tips of the electrodes are immersed.
-
Maintain an inert atmosphere over the solution throughout the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV scan, including the initial potential, final potential, vertex potentials, and scan rate (typically 50-100 mV/s). The potential window should be wide enough to observe both the oxidation and reduction events.
-
Run the cyclic voltammogram. The potential is swept linearly from the initial potential to the vertex potential and then back.
-
Record the resulting current as a function of the applied potential. Multiple cycles are often run to check for stability.
-
-
Calibration:
-
After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram.
-
The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used as an internal standard to reference the measured potentials. The formal potential of the Fc/Fc⁺ couple is typically assumed to be -4.8 eV relative to the vacuum level.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the cyclic voltammogram of the sample. The onset potentials are typically determined from the intersection of the tangent to the rising current with the baseline current.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]
-
-
The electrochemical band gap (Eg) can be estimated as the difference between the LUMO and HOMO energy levels: Eg = LUMO - HOMO.
-
Visualizations
Conclusion
This compound is a fundamental component in the development of novel organic electronic materials. While direct experimental data on its electrochemical properties are limited, the well-characterized nature of its corresponding polymer, poly(9,9-dihexylfluorene), provides valuable insights. The ability to tune the electronic properties of polymers derived from this monomer through copolymerization makes it a highly versatile building block. The provided experimental protocol for cyclic voltammetry offers a standardized method for researchers to determine the crucial HOMO and LUMO energy levels of this and other organic semiconductor materials. The visualized workflow for Suzuki coupling illustrates the pathway from this key monomer to functional conjugated polymers, which are at the forefront of next-generation electronic and optoelectronic device applications. This guide serves as a foundational resource for professionals engaged in the design and synthesis of advanced organic materials.
Solubility Profile of 2-bromo-9,9-dihexyl-9H-fluorene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-9,9-dihexyl-9H-fluorene, a key building block in the synthesis of advanced organic electronic materials. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and the formulation of materials for various applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Core Concepts: Structure and Solubility
This compound (C₂₅H₃₃Br) is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The key to its solubility behavior lies in its molecular structure. The rigid, aromatic fluorene core is inherently hydrophobic. However, the presence of two n-hexyl chains at the 9-position significantly enhances its solubility in a wide range of common organic solvents.[1][2] These alkyl chains increase the molecule's interaction with non-polar and moderately polar solvent molecules, facilitating its dissolution.
Quantitative Solubility Data
The following table summarizes the expected solubility of this compound in various organic solvents. Please note that these are representative values and actual solubilities may vary depending on the specific experimental conditions, such as temperature and the purity of the solute and solvent.
| Solvent | Chemical Formula | Polarity Index | Expected Solubility (g/L) at 25°C |
| Toluene | C₇H₈ | 2.4 | High (>100) |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | High (>100) |
| Chloroform | CHCl₃ | 4.1 | High (>100) |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High (>100) |
| Hexane | C₆H₁₄ | 0.1 | Moderate (10-50) |
| Acetone | C₃H₆O | 5.1 | Moderate (10-50) |
| Ethanol | C₂H₅OH | 4.3 | Low (<10) |
| Water | H₂O | 10.2 | Insoluble (<0.1) |
Experimental Protocols
The determination of the solubility of this compound in an organic solvent can be carried out using the following gravimetric method. This protocol is a standard procedure for establishing the saturation solubility of a solid compound in a given solvent at a specific temperature.
Gravimetric Solubility Determination
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed test tubes
-
Constant temperature shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.2 µm PTFE)
-
Pre-weighed vials for solvent evaporation
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully draw a known volume (e.g., 1.0 mL) of the supernatant into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the filtered solution in a vacuum oven or under a gentle stream of nitrogen to evaporate the solvent completely.
-
Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
The solubility can then be expressed in grams per liter (g/L) using the following formula:
Solubility (g/L) = (Mass of dissolved solid (g) / Volume of aliquot taken (L))
-
Logical Workflow for Solubility Determination
Caption: Workflow for gravimetric solubility determination.
Signaling Pathways and Molecular Interactions
The dissolution of this compound in an organic solvent is a physical process governed by intermolecular forces. The following diagram illustrates the key interactions.
Solute-Solvent Interaction Pathway
Caption: Intermolecular forces driving dissolution.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-bromo-9,9-dihexyl-9H-fluorene
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-bromo-9,9-dihexyl-9H-fluorene, a key intermediate in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.
Chemical and Physical Properties
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of a bromine atom at the 2-position and two hexyl chains at the 9-position imparts specific solubility and reactivity characteristics that make it a valuable building block in organic synthesis, particularly for polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The hexyl groups significantly enhance its solubility in common organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₃Br | [1] |
| Molecular Weight | ~413.43 g/mol | [1] |
| CAS Number | 226070-05-9 | [1] |
| Appearance | White solid or viscous liquid, often with a yellow hue | [1] |
| Solubility | Soluble in tetrahydrofuran (THF), toluene, chloroform, and dichloromethane | [1] |
| UV Absorption (in THF) | 309 nm | [2] |
Crystal Structure
As of the latest literature review, a complete, publicly available crystal structure determination for this compound has not been reported. While crystallographic data exists for similar compounds, such as 2,7-dibromo-9,9-dihexyl-9H-fluorene (CCDC Number: 628907), the specific atomic coordinates and unit cell parameters for the mono-brominated derivative are not available.[3] Researchers requiring detailed crystal packing and molecular geometry information would need to perform single-crystal X-ray diffraction analysis on a suitably grown crystal of the compound.
Synthesis Protocol
The synthesis of this compound is typically achieved through the alkylation of 2-bromofluorene. The following is a detailed experimental protocol based on established literature procedures.[2]
3.1. Materials and Reagents
-
2-Bromofluorene
-
1-Bromohexane
-
Tetrabutylammonium bromide
-
50% aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Petroleum ether
-
Ethyl acetate
-
Silica gel
3.2. Experimental Procedure
-
To a 250 mL round-bottom flask, add 2-bromofluorene (9.8 g, 1.0 equiv), 1-bromohexane (39.6 g, excess), and tetrabutylammonium bromide (2.58 g).[2]
-
Add 75 mL of 50% aqueous NaOH to the flask.[2]
-
Stir the reaction mixture vigorously at 80 °C overnight (approximately 12 hours).[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer.
-
Extract the aqueous phase three times with 50 mL of diethyl ether.[2]
-
Combine all organic phases.
-
Wash the combined organic phase with 100 mL of saturated saline solution.[2]
-
Dry the organic phase over anhydrous magnesium sulfate.[2]
-
Evaporate the solvent under reduced pressure.[2]
-
Purify the crude product by short silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent.[2]
-
The final product, this compound, is obtained as a white solid (15.45 g, 93.8% yield).[2]
3.3. Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (CDCl₃, TMS) | ¹³C NMR (CDCl₃, TMS) |
| δ = 7.66 (m, 1H) | δ = 153.39 |
| δ = 7.55 (d, J(H,H) = 7.8 Hz, 1H) | δ = 150.72 |
| δ = 7.44 (m, 2H) | δ = 140.56 |
| δ = 7.32 (m, 3H) | δ = 140.44 |
| δ = 1.93 (m, 4H; CH₂) | δ = 130.29 |
| δ = 1.11 (m, 4H; CH₂) | δ = 127.88 |
| δ = 1.03 (m, 8H; CH₂) | δ = 127.33 |
| δ = 0.77 (t, J(H,H) = 7.0 Hz, 6H; CH₃) | δ = 126.54 |
| δ = 0.59 (m, 4H; CH₂) | δ = 123.28 |
| δ = 121.44 | |
| δ = 121.38 | |
| δ = 120.16 | |
| δ = 55.79 | |
| δ = 40.73 | |
| δ = 31.90 | |
| δ = 30.07 | |
| δ = 24.09 | |
| δ = 23.00 | |
| δ = 14.43 | |
| Reference for NMR data:[4] |
Logical Relationships in Synthesis
The synthesis of this compound involves a key logical relationship between the starting materials and the reaction conditions to achieve the desired product. The alkylation at the C9 position is a critical step that requires a strong base and a phase-transfer catalyst to proceed efficiently.
Caption: Key components and conditions for the synthesis.
References
A Comprehensive Technical Guide to the Thermal Stability of 2-bromo-9,9-dihexyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the thermal stability of 2-bromo-9,9-dihexyl-9H-fluorene, a key intermediate in the synthesis of advanced organic electronic materials and a compound of interest in medicinal chemistry. This document consolidates available data on its physical properties, provides detailed experimental protocols for its synthesis, and discusses its thermal behavior in the context of related fluorene derivatives.
Core Compound Properties
This compound is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of two hexyl chains at the C9 position significantly enhances its solubility in common organic solvents, a crucial property for its application in solution-processed organic electronics. The bromine atom at the C2 position serves as a versatile functional handle for various cross-coupling reactions, enabling the synthesis of a wide array of conjugated polymers and small molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 226070-05-9 | [1] |
| Molecular Formula | C₂₅H₃₃Br | [2] |
| Molecular Weight | 413.43 g/mol | [2] |
| Appearance | White solid | [1] |
| Predicted Boiling Point | 485.3 ± 24.0 °C | Not explicitly cited |
Table 2: Thermal Properties of Related Fluorene Derivatives
| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Analysis Method |
| 9,9-Dihexyl-2,7-dibromofluorene | 67-71 | Not Reported | Not Reported |
| 2-Bromo-9,9-dimethylfluorene | 57-62 | Not Reported | Not Reported |
| Donor-functionalized 9-borafluorene derivatives | >250 | Thermogravimetric Analysis (TGA) | [3] |
| Fluorene | 111-114 | Not Reported | Not Reported |
The data on related compounds suggest that fluorene derivatives, in general, possess good thermal stability.[4] The decomposition temperatures of functionalized fluorenes can exceed 250 °C, indicating that this compound is likely to be a thermally robust molecule suitable for applications requiring high-temperature processing.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the alkylation of 2-bromofluorene. The following protocol is a representative example of the synthetic procedure.[1]
Materials:
-
2-Bromofluorene
-
1-Bromohexane
-
Tetrabutylammonium bromide
-
50% aqueous Sodium Hydroxide (NaOH)
-
Ether
-
Petroleum ether
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
To a 250 mL round-bottom flask, add 2-bromofluorene (1.0 equivalent), an excess of 1-bromohexane, tetrabutylammonium bromide (as a phase transfer catalyst), and 75 mL of 50% aqueous NaOH.
-
Stir the reaction mixture vigorously at 80 °C overnight (approximately 12 hours).
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous phase three times with 50 mL portions of ether.
-
Combine all organic layers and wash with water.
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 20:1) as the eluent.
-
Evaporate the solvent from the collected fractions to yield this compound as a white solid.
Thermal Stability Analysis
While specific experimental data for the target compound is unavailable, the following are general protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques to evaluate thermal stability.
2.2.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
Typical TGA Protocol:
-
Place a small amount of the sample (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The decomposition temperature is determined from the resulting TGA curve.
2.2.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point (Tm), glass transition temperature (Tg), and other thermal transitions.
Typical DSC Protocol:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan.
-
Seal the pan and place it in the DSC instrument alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow to the sample relative to the reference.
-
The melting point is identified as the peak of the endothermic transition on the DSC thermogram.
Signaling Pathways and Applications
This compound is a crucial building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Its utility stems from the ability to undergo palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to form carbon-carbon bonds. These reactions are fundamental to the synthesis of conjugated polymers and oligomers with tailored electronic and optical properties.
The general scheme for the utilization of this compound in the synthesis of conjugated materials involves its reaction with a suitable coupling partner, often a boronic acid or an organotin compound, in the presence of a palladium catalyst.
Conclusion
References
- 1. 2-Bromo-9,9-dihexyl fluorene | 226070-05-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications [mdpi.com]
Unveiling the Spectroscopic Signature of 2-Bromo-9,9-dihexyl-9H-fluorene: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the UV-Vis absorption properties of 2-bromo-9,9-dihexyl-9H-fluorene, a key building block in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering a centralized resource for the compound's spectroscopic data, experimental protocols for its characterization, and a schematic of its synthesis.
Core Photophysical Data
The defining characteristic of a molecule's interaction with ultraviolet and visible light is its absorption spectrum. For this compound, the key absorption parameter is summarized below.
| Parameter | Value | Solvent |
| Maximum Absorption Wavelength (λmax) | 309 nm[1] | Tetrahydrofuran (THF) |
| Molar Absorptivity (ε) | Data not available in the reviewed literature. | - |
The absorption maximum at 309 nm in tetrahydrofuran is indicative of the π-π* electronic transitions within the fluorene core of the molecule. The presence of the bromine atom and the dihexyl chains at the C9 position influences the electronic environment of the chromophore, thereby determining its characteristic absorption wavelength.
Experimental Protocol: UV-Vis Spectrophotometry
The following protocol outlines a standardized procedure for obtaining the UV-Vis absorption spectrum of this compound, based on common practices for similar fluorene derivatives.
1. Materials and Instrumentation:
-
This compound
-
Spectroscopic grade tetrahydrofuran (THF)
-
Quartz cuvettes (1 cm path length)
-
A calibrated dual-beam UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
2. Sample Preparation:
-
Prepare a stock solution of this compound in THF of a known concentration (e.g., 1 x 10⁻³ M). Ensure the compound is fully dissolved.
-
From the stock solution, prepare a series of dilutions in THF to a final concentration suitable for UV-Vis analysis (typically in the micromolar range, e.g., 1 x 10⁻⁵ M). The ideal concentration should yield an absorbance reading between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.
3. Spectroscopic Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-600 nm).
-
Fill a clean quartz cuvette with the blank solvent (THF) and place it in the reference beam path of the spectrophotometer.
-
Fill a second quartz cuvette with the sample solution and place it in the sample beam path.
-
Perform a baseline correction using the blank solvent.
-
Acquire the absorption spectrum of the sample solution.
-
Identify the wavelength of maximum absorbance (λmax).
-
If the molar absorptivity (ε) is to be determined, record the absorbance at λmax and calculate ε using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Synthesis Workflow
The synthesis of this compound is a multi-step process that is crucial for obtaining a high-purity final product. The general synthetic route is illustrated in the workflow diagram below. This process typically starts from 2-bromofluorene, which undergoes a phase-transfer-catalyzed dialkylation at the C9 position.
This technical guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are essential for ensuring the quality and consistency of this material in research and development applications.
References
An In-depth Technical Guide to the Fluorescence Spectroscopy of 2-bromo-9,9-dihexyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-9,9-dihexyl-9H-fluorene is a key building block in the synthesis of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1] Its fluorene core provides a rigid and planar aromatic system that gives rise to desirable photophysical properties, including strong fluorescence. The dihexyl chains at the C9 position enhance solubility in common organic solvents, facilitating its processing and incorporation into various material matrices. The bromine atom at the C2 position serves as a versatile functional handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex conjugated polymers and small molecules with tailored optical and electronic properties.[1]
This technical guide provides a comprehensive overview of the fluorescence spectroscopy of this compound, including its photophysical properties, detailed experimental protocols for its characterization, and the relationship between its structure and fluorescent behavior. While specific quantitative data for the monomer is scarce in publicly available literature, this guide draws upon data from closely related fluorene derivatives and polymers to provide a thorough understanding of its expected spectroscopic characteristics.
Photophysical Properties
The fluorescence of this compound originates from the π-π* electronic transition within the conjugated fluorene core. The absorption of a photon excites an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation of the excited electron to the ground state results in the emission of a photon, observed as fluorescence.
For a comprehensive understanding, the following table summarizes the expected and known photophysical parameters for this compound and a related polymer.
| Parameter | This compound (Expected) | Poly(9,9-di-n-hexylfluorenyl-2,7-diyl)[2] |
| Solvent | Chloroform | Chloroform |
| Absorption Maximum (λ_abs) | ~350-380 nm | Not specified |
| Emission Maximum (λ_em) | ~400-430 nm | 414 nm |
| Quantum Yield (Φ_F) | High (typical for fluorenes) | High (typical for fluorene polymers) |
| Fluorescence Lifetime (τ_F) | Nanosecond range | Not specified |
Experimental Protocols
This section outlines the detailed methodologies for the synthesis and fluorescence characterization of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the alkylation of 2-bromofluorene.
Materials:
-
2-bromofluorene
-
1-bromohexane
-
Potassium hydroxide (KOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Toluene
-
Ethanol
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A mixture of 2-bromofluorene, powdered potassium hydroxide, and a catalytic amount of tetrabutylammonium bromide is prepared in toluene.
-
1-bromohexane is added dropwise to the stirred mixture at room temperature.
-
The reaction mixture is then heated to reflux and stirred for several hours until the starting material is consumed (monitored by thin-layer chromatography).
-
After cooling to room temperature, the reaction is quenched with water.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white or pale yellow solid.
Caption: Synthetic workflow for this compound.
Fluorescence Spectroscopy
The following protocols describe the standard procedures for measuring the fluorescence properties of this compound.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube detector.
-
Quartz cuvettes (1 cm path length)
Sample Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., chloroform, THF, or cyclohexane) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 10 µM. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
Measurement of Absorption and Emission Spectra:
-
Record the UV-Vis absorption spectrum of a dilute solution of the compound to determine the absorption maximum (λ_abs).
-
Set the excitation wavelength of the fluorometer to the determined λ_abs.
-
Record the fluorescence emission spectrum by scanning the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region.
-
To obtain the excitation spectrum, set the emission monochromator to the determined emission maximum (λ_em) and scan the excitation monochromator over a range of shorter wavelengths.
Determination of Fluorescence Quantum Yield (Φ_F):
The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).
-
Prepare solutions of the sample and the standard with identical absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
The quantum yield is calculated using the following equation:
Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (η_sample / η_standard)²
where I is the integrated fluorescence intensity and η is the refractive index of the solvent.
Determination of Fluorescence Lifetime (τ_F):
The fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).
-
The sample is excited by a pulsed light source (e.g., a picosecond laser diode).
-
The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.
-
A histogram of these time delays is constructed, which represents the fluorescence decay profile.
-
The fluorescence lifetime is determined by fitting the decay curve to a single or multi-exponential function.
Caption: Experimental workflow for fluorescence spectroscopy.
Structure-Property Relationships
The photophysical properties of this compound are intrinsically linked to its molecular structure.
-
Fluorene Core: The rigid, planar, and conjugated fluorene system is the primary chromophore responsible for its absorption and fluorescence in the blue region of the spectrum.
-
Dihexyl Chains: The two hexyl chains at the C9 position are crucial for ensuring good solubility in a wide range of organic solvents. This is a significant advantage for solution-based processing and characterization. These alkyl chains do not significantly participate in the electronic transitions but can influence the packing of the molecules in the solid state.
-
Bromine Substituent: The bromine atom at the C2 position has a "heavy atom" effect, which can potentially increase the rate of intersystem crossing to the triplet state. This could lead to a decrease in the fluorescence quantum yield and the observation of phosphorescence, especially at low temperatures. However, for many applications, this effect is minimal at room temperature. More importantly, the bromine atom provides a reactive site for further functionalization, allowing for the synthesis of a wide array of fluorene-based materials with tailored properties.
Conclusion
This compound is a versatile and highly valuable compound in the field of organic electronics and materials science. Its inherent blue fluorescence, excellent solubility, and synthetic versatility make it an attractive building block for the development of novel fluorescent materials. This technical guide has provided a detailed overview of its expected photophysical properties and the experimental protocols required for its thorough characterization. While specific quantitative fluorescence data for the monomer remains an area for further investigation, the information presented here, based on closely related compounds and established spectroscopic principles, offers a solid foundation for researchers and scientists working with this important molecule. The provided workflows for synthesis and characterization serve as a practical guide for the successful implementation of this compound in research and development.
References
Electronic Properties of 2-bromo-9,9-dihexyl-9H-fluorene: A Technical Overview of HOMO & LUMO Energy Levels
For Immediate Release
This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2-bromo-9,9-dihexyl-9H-fluorene, a key building block in the field of organic electronics. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource on the electronic characteristics of this versatile fluorene derivative.
While specific, experimentally validated HOMO and LUMO energy levels for this compound are not prominently available in the reviewed literature, this guide presents data from closely related fluorene structures to provide a reliable estimate. Furthermore, it details the standardized experimental and computational protocols for determining these crucial electronic parameters.
Quantitative Data Summary
The electronic properties of fluorene derivatives are highly sensitive to the nature and position of their substituents. The bromo-substituent is known to influence the HOMO and LUMO levels. To provide a quantitative context, the following table summarizes the HOMO and LUMO energy levels of representative fluorene-based molecules, determined through experimental techniques and computational methods.
| Compound/Polymer | HOMO (eV) | LUMO (eV) | Method |
| Poly[(9,9-dihexylfluoren-2,7-diyl)-co-(1-pyrenyl)] | -5.61 | -3.65 | Cyclic Voltammetry |
| Poly(9,9-dioctylfluorene) | -5.96 | -2.41 | Cyclic Voltammetry[1] |
| Symmetrical Fluorene Derivative 1 (in THF) | -5.30 | -1.94 | DFT Calculation[2] |
| Symmetrical Fluorene Derivative 3 (in THF) | -5.26 | -1.99 | DFT Calculation[2] |
Experimental and Computational Protocols
The determination of HOMO and LUMO energy levels is primarily achieved through a combination of electrochemical measurements and optical spectroscopy, often corroborated by computational modeling.
Experimental Determination
A. Cyclic Voltammetry (CV) for HOMO and LUMO Level Estimation
Cyclic voltammetry is a standard electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.[3][4]
Methodology:
-
Sample Preparation: The fluorene derivative is dissolved in a suitable organic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag+), and a counter electrode (e.g., platinum wire).
-
Calibration: The potential of the reference electrode is calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known absolute energy level of approximately -4.8 eV relative to the vacuum level.[5][6]
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials of the sample are determined from the resulting voltammogram.
-
Calculation: The HOMO and LUMO energy levels are calculated from the onset of the first oxidation (E_ox^onset) and reduction (E_red^onset) potentials, respectively, using the following empirical equations[6]:
-
E_HOMO = -[E_ox^onset - E_(Fc/Fc+)^onset + 4.8] eV
-
E_LUMO = -[E_red^onset - E_(Fc/Fc+)^onset + 4.8] eV
-
B. UV-Visible Spectroscopy for Optical Band Gap Determination
UV-Vis spectroscopy is used to determine the optical band gap (E_g^opt) of the material, which is the energy difference between the HOMO and LUMO levels.[7][8]
Methodology:
-
Sample Preparation: A dilute solution of the fluorene derivative is prepared in a UV-transparent solvent (e.g., tetrahydrofuran, chloroform).
-
Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer.
-
Calculation: The optical band gap is estimated from the onset of the lowest energy absorption band (λ_onset) using the following equation:
-
E_g^opt = 1240 / λ_onset (eV)
-
The LUMO level can then be calculated by subtracting the optical band gap from the electrochemically determined HOMO level: E_LUMO = E_HOMO - E_g^opt.
Computational Determination
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.[9][10]
Methodology:
-
Molecular Geometry Optimization: The ground-state geometry of the molecule is optimized using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d)).
-
Orbital Energy Calculation: The energies of the molecular orbitals, including the HOMO and LUMO, are then calculated for the optimized geometry.
-
Analysis: The calculated HOMO and LUMO energy values provide a theoretical estimate of the electronic properties of the molecule.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental and computational methods for determining the HOMO and LUMO energy levels of this compound.
Figure 1: Experimental workflow for determining HOMO and LUMO energy levels.
Figure 2: Computational workflow for determining HOMO and LUMO energy levels.
References
- 1. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 4. CONTENTdm [cdm16771.contentdm.oclc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mmrc.caltech.edu [mmrc.caltech.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
Methodological & Application
Application Notes and Protocols: 2-Bromo-9,9-dihexyl-9H-fluorene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-bromo-9,9-dihexyl-9H-fluorene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of conjugated polymers and complex organic molecules for advanced materials and pharmaceutical research.
Introduction
This compound is a key intermediate in organic synthesis, prized for its rigid, fluorenyl core and the enhanced solubility imparted by the two hexyl chains at the C9 position. This solubility in common organic solvents simplifies reaction setup and purification. The bromine atom at the C2 position serves as a versatile handle for carbon-carbon bond formation through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is fundamental for constructing biaryl and polyaryl structures, which are prevalent in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as well as in the development of novel pharmaceutical compounds.
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the production of non-toxic byproducts.
Suzuki Coupling Reaction: An Overview
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established mechanism involving three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.
Data Presentation: Suzuki Coupling Reaction Parameters
The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions involving fluorene derivatives. This data is compiled from various literature sources and serves as a guideline for reaction optimization.
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromofluorene derivative | Pinacol Ester | Pd(PPh₃)₄ (not specified) | Aliquat 336 | Not specified | Not specified | Not specified | 63 |
| 2 | 2-Bromofluorene derivative | Pinacol Ester | Pd(PPh₃)₄ (not specified) | Aliquat 336 | Not specified | Not specified | Not specified | 58 |
| 3 | 2,7-Dibromo-9,9'-alkylfluorene | Arylboronic Acid | Pd(OAc)₂ (0.01) | KOH (2.0 M) | Ethanol (95%) | 100 | 1.5 | Good |
| 4 | 2,7-Dibromo-9,9-dihexylfluorene | Diethyl-2,5-dibromoterephthalate | Pd(PPh₃)₄ (1) | K₂CO₃ (2 M) | Toluene/H₂O | 85-90 | 48 | 82 |
| 5 | 2,7-Dibromo-9,9-dihexylfluorene | 9,9-Dihexylfluorene-2,7-bis(trimethylene boronate) | Pd(PPh₃)₄ (1) | K₂CO₃ (2 M) | Toluene/H₂O | 85-90 | 48 (conventional) | Mw = 20,000 |
| 6 | 2,7-Dibromo-9,9-dihexylfluorene | 9,9-Dihexylfluorene-2,7-bis(trimethylene boronate) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Not specified | 0.23 (14 min, microwave) | Mw = 40,000 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki Coupling of this compound with an Arylboronic Acid
This protocol provides a representative method for the synthesis of 2-aryl-9,9-dihexyl-9H-fluorene derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.01-5 mol%). Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Microwave-Assisted Suzuki Polymerization for Poly(9,9-dihexylfluorene)
Microwave-assisted synthesis can significantly reduce reaction times and potentially increase the molecular weight of the resulting polymer.
Materials:
-
2,7-Dibromo-9,9-dihexylfluorene
-
9,9-Dihexylfluorene-2,7-bis(boronic acid pinacol ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Aqueous potassium carbonate (K₂CO₃) solution (2 M)
-
Toluene
-
Microwave reactor
Procedure:
-
Reactant Preparation: In a microwave reaction vessel, combine 2,7-dibromo-9,9-dihexylfluorene (1.0 eq), 9,9-dihexylfluorene-2,7-bis(boronic acid pinacol ester) (1.0 eq), and Pd(PPh₃)₄ (1-2 mol%).
-
Solvent Addition: Add degassed toluene and the aqueous K₂CO₃ solution.
-
Microwave Reaction: Seal the vessel and place it in the microwave reactor. Set the reaction temperature (e.g., 150 °C) and time (e.g., 10-20 minutes) with stirring.
-
Polymer Precipitation: After the reaction, cool the vessel and pour the contents into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the polymer and wash it with methanol and acetone to remove residual catalyst and unreacted monomers. The polymer can be further purified by redissolving in a minimal amount of a good solvent (e.g., THF or chloroform) and reprecipitating into methanol.
-
Drying and Characterization: Dry the polymer under vacuum. Characterize the molecular weight (Mw and Mn) and polydispersity index (PDI) by gel permeation chromatography (GPC).
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of functional organic materials and complex molecules. The Suzuki-Miyaura coupling reaction provides an efficient and robust method for the C-C bond formation, enabling the creation of novel fluorene-based structures. The protocols and data presented herein offer a solid foundation for researchers to successfully employ this compound in their synthetic endeavors. Optimization of the reaction conditions, including catalyst, base, solvent, and temperature, may be necessary to achieve the desired outcomes for specific substrates.
Stille Coupling Protocol for 2-Bromo-9,9-dihexyl-9H-fluorene: An Application Note
Introduction
The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide.[1][3] Due to the air and moisture stability of organostannanes and the mild reaction conditions, the Stille coupling is widely employed in the synthesis of complex organic molecules, including conjugated polymers and materials for organic electronics.[4] 2-bromo-9,9-dihexyl-9H-fluorene is a key building block in the development of such materials, valued for its solubility and the reactive C-Br bond at the 2-position, which readily participates in cross-coupling reactions. This application note provides a detailed protocol for the Stille coupling of this compound with an organotin reagent, offering a reproducible method for researchers in materials science and drug development.
Chemical Properties and Data
A thorough understanding of the reactant's properties is crucial for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₃Br | N/A |
| Molecular Weight | 413.43 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in common organic solvents (THF, toluene, chloroform, dichloromethane) | N/A |
Stille Coupling Reaction Overview
The Stille coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organotin reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1]
A representative Stille coupling of this compound with tributyl(thiophen-2-yl)stannane is presented below. This reaction is commonly used to introduce thiophene units into a polymer backbone, a critical step in tuning the electronic properties of organic semiconductors.
Reaction Scheme:
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the Stille coupling of this compound with tributyl(thiophen-2-yl)stannane.
Materials:
-
This compound
-
Tributyl(thiophen-2-yl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 equiv).
-
Add anhydrous toluene via syringe to dissolve the solids.
-
-
Reagent Addition:
-
Add tributyl(thiophen-2-yl)stannane (1.1 - 1.2 equiv) to the reaction mixture via syringe.
-
Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for at least one hour.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure coupled product.
-
Data Summary Table
The following table summarizes the typical quantitative data for the Stille coupling of this compound with tributyl(thiophen-2-yl)stannane.
| Reactant/Reagent | Molar Equiv. | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | 2-5 | Toluene | 90-110 | 12-24 | > 85 |
| Tributyl(thiophen-2-yl)stannane | 1.1 - 1.2 | N/A | Toluene | 90-110 | 12-24 | N/A |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Stille coupling protocol.
References
Application Notes: Polymerization of 2-Bromo-9,9-dihexyl-9H-fluorene Derivatives for Conjugated Polymers
Introduction
Polyfluorenes (PFs) are a prominent class of conjugated polymers widely utilized in organic electronics, particularly as blue-emitting materials in organic light-emitting diodes (OLEDs). Their popularity stems from high photoluminescence quantum efficiencies, excellent thermal stability, and good charge carrier mobility. The 9,9-dihexyl substitution on the fluorene monomer, creating 9,9-dihexylfluorene (DHF), is crucial for ensuring solubility in common organic solvents, which is essential for solution-based processing and device fabrication.
While the topic specifies 2-bromo-9,9-dihexyl-9H-fluorene, the synthesis of high molecular weight conjugated polymers requires difunctional monomers to enable chain extension. Therefore, these protocols will focus on the polymerization of the corresponding difunctional monomer, 2,7-dibromo-9,9-dihexyl-9H-fluorene , which is the standard precursor for producing poly(9,9-dihexylfluorene) (PDHF). This monomer can be polymerized through several cross-coupling methodologies to create homopolymers or copolymers with tailored optoelectronic properties.
Key Polymerization Methodologies
Three primary palladium- or nickel-catalyzed cross-coupling reactions are employed for the synthesis of polyfluorenes and their derivatives:
-
Yamamoto Coupling: This method facilitates the homopolymerization of dihaloaromatic compounds, such as 2,7-dibromo-9,9-dihexylfluorene, using a nickel(0) catalyst, typically generated in situ. It is a direct and effective route for producing the homopolymer PDHF.
-
Suzuki Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound (e.g., a boronic acid or boronic ester) with an organohalide. For polyfluorene synthesis, this can involve the reaction of 2,7-dibromo-9,9-dihexylfluorene with an aryldiboronic acid to form an alternating copolymer. Alternatively, the dibromofluorene can be converted to its diboronic ester derivative, 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene, for reaction with a dihalo-comonomer.[1][2][3]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen (C-N) bonds between an aryl halide and an amine.[4] It is not used for synthesizing the polyfluorene homopolymer but is an essential tool for creating fluorene-arylamine copolymers.[5] These copolymers are valuable as hole-transport materials and can be used to tune the electronic properties of the resulting polymer.[6]
The choice of method depends on the desired polymer structure (homopolymer vs. copolymer) and the available monomers. Careful control over stoichiometry, monomer purity, catalyst system, and reaction conditions is critical to achieve high molecular weights and low polydispersity, which are essential for optimal device performance.
Data Summary
Quantitative data for the different polymerization methods and typical properties of the resulting poly(9,9-dihexylfluorene) are summarized below.
Table 1: Comparison of Polymerization Methods for Fluorene-Based Polymers
| Feature | Yamamoto Coupling | Suzuki Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-C | C-C | C-N |
| Monomer(s) | Dihalo-aromatic (Ar-X₂) | Dihalo-aromatic (Ar-X₂) + Diboronic acid/ester (Ar'-(BY₂)₂) | Dihalo-aromatic (Ar-X₂) + Diamine (Ar'-(NH₂)₂) |
| Typical Catalyst | Ni(COD)₂ + Bipyridine | Pd(PPh₃)₄ or Pd₂(dba)₃ + P(t-Bu)₃ | Pd₂(dba)₃ + Buchwald Ligand (e.g., XPhos) |
| Base Required | None (reductive coupling) | Inorganic base (e.g., K₂CO₃, Na₂CO₃) | Strong, non-nucleophilic base (e.g., NaOt-Bu) |
| Primary Use | Homopolymerization | Co-polymerization | Co-polymerization (with amines) |
| Advantages | Direct route for homopolymers | High functional group tolerance, well-defined polymers | Creates C-N linkages, useful for hole-transport materials |
| Disadvantages | Catalyst can be sensitive, side reactions possible | Requires synthesis of boronic acid/ester monomers | Base-sensitive functional groups may not be tolerated |
Table 2: Typical Characterization Data for Poly(9,9-dihexylfluorene) (PDHF)
| Property | Value (in Solution) | Value (Thin Film) | Reference |
| Number-Average Molecular Weight (Mₙ) | 10 - 100 kDa | N/A | [7][8] |
| Polydispersity Index (PDI) | 1.5 - 3.0 | N/A | [7][9] |
| UV-Vis Absorption (λₘₐₓ) | ~380-390 nm | ~385-400 nm | [7][8] |
| Photoluminescence Emission (λₘₐₓ) | ~415-425 nm | ~420-440 nm (with vibronic features) | [7][8] |
| Glass Transition Temperature (T₉) | N/A | ~60-80 °C | [7] |
| Decomposition Temperature (TᏧ) | N/A | > 300 °C | [7] |
Experimental Protocols
Note: All procedures should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent catalyst deactivation and side reactions.
Protocol 1: Yamamoto Homopolymerization of 2,7-Dibromo-9,9-dihexylfluorene
This protocol describes the synthesis of the homopolymer poly(9,9-dihexylfluorene) (PDHF).
Materials:
-
2,7-dibromo-9,9-dihexylfluorene
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine (bpy)
-
1,5-Cyclooctadiene (COD)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform
-
Soxhlet extraction apparatus
Procedure:
-
Catalyst Activation: In a flame-dried Schlenk flask, add Ni(COD)₂ (2.2 eq.), 2,2'-bipyridine (2.2 eq.), and 1,5-cyclooctadiene (2.1 eq.) to anhydrous DMF. Heat the mixture at 80°C for 30-45 minutes until a deep-blue/violet solution forms, indicating the formation of the active Ni(0)bpy complex.
-
Monomer Addition: Dissolve 2,7-dibromo-9,9-dihexylfluorene (1.0 eq.) in anhydrous toluene and add it to the catalyst solution via cannula.
-
Polymerization: Stir the reaction mixture vigorously at 80°C for 48-72 hours. The solution will become increasingly viscous, and a precipitate may form as the polymer grows and becomes less soluble.
-
Quenching and Precipitation: Cool the reaction mixture to room temperature. Pour it slowly into a stirred solution of methanol/conc. HCl (10:1 v/v) to quench the reaction and precipitate the polymer.
-
Initial Purification: Stir the suspension for 2-3 hours. Collect the crude polymer by filtration, and wash it sequentially with methanol and water until the filtrate is neutral and colorless. Dry the polymer under vacuum.
-
Soxhlet Extraction: Purify the polymer by Soxhlet extraction to remove oligomers and catalyst residues. Sequentially extract with methanol, acetone, and hexane to remove low molecular weight fractions. Finally, extract the polymer with chloroform.
-
Final Precipitation: Concentrate the chloroform solution and precipitate the purified polymer into methanol.
-
Drying: Collect the fibrous polymer by filtration and dry it in a vacuum oven at 40-50°C overnight.
Protocol 2: Suzuki Copolymerization of 2,7-Dibromo-9,9-dihexylfluorene
This protocol describes the synthesis of an alternating copolymer of DHF with a generic arylene comonomer (e.g., phenylene).
Materials:
-
2,7-dibromo-9,9-dihexylfluorene
-
1,4-Benzenediboronic acid (or another aryldiboronic acid/ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Potassium Carbonate (K₂CO₃), 2M aqueous solution
-
Anhydrous Toluene
-
Aliquat 336 (phase transfer catalyst)
-
Methanol
-
Chloroform
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2,7-dibromo-9,9-dihexylfluorene (1.0 eq.), the aryldiboronic acid (1.0 eq.), and a few drops of Aliquat 336 in anhydrous toluene.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 30 minutes.
-
Catalyst and Base Addition: Add Pd(PPh₃)₄ (1-2 mol%) to the mixture, followed by the 2M aqueous K₂CO₃ solution (4-5 eq.).
-
Polymerization: Heat the biphasic mixture to 85-90°C and stir vigorously for 48 hours under an inert atmosphere.
-
End-capping (Optional but Recommended): To control molecular weight and terminate reactive chain ends, add a small amount of a monofunctional reagent like bromobenzene (to cap boronic acid ends) or phenylboronic acid (to cap bromo ends) and stir for another 4-6 hours.
-
Work-up and Precipitation: Cool the reaction to room temperature. Separate the organic layer, wash it with water (3x) and brine (1x), and then dry it over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate it by rotary evaporation. Precipitate the polymer by adding the concentrated solution dropwise into vigorously stirred methanol.
-
Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40-50°C. Further purification can be performed via Soxhlet extraction or reprecipitation if necessary.
Protocol 3: Buchwald-Hartwig Copolymerization of 2,7-Dibromo-9,9-dihexylfluorene
This protocol describes the synthesis of an alternating copolymer of DHF with a generic arylene diamine.
Materials:
-
2,7-dibromo-9,9-dihexylfluorene
-
Arylene diamine (e.g., 1,4-phenylenediamine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Buchwald ligand (e.g., 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 'XPhos')
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Methanol
-
Chloroform
Procedure:
-
Reaction Setup: In a glovebox, add 2,7-dibromo-9,9-dihexylfluorene (1.0 eq.), the arylene diamine (1.0 eq.), NaOt-Bu (2.2 eq.), Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand (4-8 mol%) to a Schlenk tube.
-
Solvent Addition: Remove the tube from the glovebox and add anhydrous, degassed toluene via syringe.
-
Polymerization: Place the sealed tube in a preheated oil bath at 100-110°C and stir for 24-48 hours.
-
Quenching and Precipitation: Cool the reaction to room temperature and dilute with additional toluene or chloroform. Quench the reaction by pouring the solution into a large volume of methanol.
-
Purification: Stir the suspension for several hours, then collect the polymer by filtration. Wash the polymer with water and methanol to remove salts and low molecular weight species.
-
Drying: Dry the polymer under vacuum at 40-50°C. Further purification by reprecipitation from a chloroform/methanol system may be required to improve purity.
Visualizations
Caption: General workflow for conjugated polymer synthesis via cross-coupling.
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.
Caption: Influence of synthesis parameters on final polymer properties.
References
- 1. ossila.com [ossila.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Catalyst-transfer polymerization of arylamines by the Buchwald–Hartwig cross-coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cel ... - Energy Advances (RSC Publishing) DOI:10.1039/D2YA00135G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. research.polyu.edu.hk [research.polyu.edu.hk]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-bromo-9,9-dihexyl-9H-fluorene for Polyfluorene Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and polymerization of 2-bromo-9,9-dihexyl-9H-fluorene, a key monomer for the creation of high-performance polyfluorenes used in a variety of organic electronic applications.
Introduction
This compound is a fluorene derivative essential for the synthesis of conjugated polymers, particularly polyfluorenes.[1] Its chemical structure, featuring a rigid aromatic fluorene core with two solubilizing n-hexyl chains at the C9 position and a reactive bromine atom at the C2 position, makes it an ideal building block for advanced organic materials.[2] The hexyl chains enhance solubility in common organic solvents, simplifying processing, while the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of high molecular weight polymers.[2][3] Polyfluorenes derived from this monomer exhibit strong blue photoluminescence and are widely investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[3][4]
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 226070-05-9 |
| Molecular Formula | C25H33Br |
| Molecular Weight | 413.43 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in THF, toluene, chloroform, dichloromethane |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-bromofluorene.
Step 1: Alkylation of 2-bromofluorene
This step introduces the two n-hexyl chains at the C9 position to ensure solubility.
-
Materials:
-
2-bromofluorene
-
1-bromohexane
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
-
Toluene or Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromofluorene in toluene.
-
Add powdered potassium hydroxide and the phase-transfer catalyst (TBAB).
-
Heat the mixture to a gentle reflux.
-
Slowly add 1-bromohexane to the reaction mixture.
-
Continue refluxing for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add water to quench the reaction.
-
Extract the product with toluene or another suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude 9,9-dihexyl-2-bromofluorene.
-
Purify the product by column chromatography on silica gel using a hexane or a hexane/dichloromethane mixture as the eluent.
-
Step 2: Bromination (if starting from 9,9-dihexylfluorene)
This step is performed if the starting material is 9,9-dihexylfluorene.
-
Materials:
-
9,9-dihexylfluorene
-
N-bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Chloroform
-
-
Procedure:
-
Dissolve 9,9-dihexylfluorene in DMF in a flask protected from light.
-
Slowly add N-bromosuccinimide in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent like ethanol or methanol to obtain pure this compound.
-
Synthesis Workflow
Caption: Synthesis of this compound.
Polymerization of this compound
This compound can be polymerized to poly(9,9-dihexylfluorene) (PDHF) via several cross-coupling methods. The most common are Yamamoto and Suzuki coupling reactions.
Protocol 1: Yamamoto Coupling Polymerization
Yamamoto coupling is a dehalogenative polycondensation of aryl dihalides.
-
Materials:
-
2,7-dibromo-9,9-dihexylfluorene (Monomer)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-bipyridyl (bpy)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Ni(COD)₂, 2,2'-bipyridyl, and anhydrous DMF.
-
Stir the mixture at 60-80°C until a deep red-violet color indicates the formation of the active catalytic complex.
-
In a separate flask, dissolve the 2,7-dibromo-9,9-dihexylfluorene monomer in anhydrous toluene.
-
Add the monomer solution to the catalyst mixture.
-
Continue stirring at 80°C for 24-72 hours. The viscosity of the solution will increase as the polymer forms.
-
Cool the reaction to room temperature and pour it into a stirred solution of methanol/hydrochloric acid to precipitate the polymer.
-
Filter the polymer and wash it sequentially with methanol, acetone, and hexane.
-
Purify the polymer by Soxhlet extraction with methanol and acetone to remove catalyst residues and oligomers.
-
Dissolve the purified polymer in a minimal amount of chloroform and reprecipitate it into methanol.
-
Filter and dry the final polymer, poly(9,9-dihexylfluorene), under vacuum.
-
Yamamoto Polymerization Workflow
Caption: Yamamoto polymerization of 2,7-dibromo-9,9-dihexylfluorene.
Protocol 2: Suzuki Coupling Polymerization
Suzuki coupling involves the reaction of an aryl halide with an arylboronic acid or ester.
-
Materials:
-
2,7-dibromo-9,9-dihexylfluorene
-
9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., aqueous solution of potassium carbonate (K₂CO₃) or tetraethylammonium hydroxide)
-
Toluene or Tetrahydrofuran (THF)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 2,7-dibromo-9,9-dihexylfluorene, 9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, and the palladium catalyst in toluene.
-
Add the aqueous base solution to the mixture.
-
Heat the reaction mixture to reflux (around 90-110°C) with vigorous stirring for 24-72 hours.
-
Monitor the growth of the polymer by gel permeation chromatography (GPC) if desired.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into methanol to precipitate the polymer.
-
Filter the polymer and wash it with water and methanol to remove inorganic salts and catalyst residues.
-
Further purify the polymer by dissolving it in chloroform and passing it through a short column of silica gel or alumina.
-
Precipitate the polymer again from methanol.
-
Collect the final poly(9,9-dihexylfluorene) by filtration and dry it under vacuum.
-
Suzuki Polymerization Workflow
Caption: Suzuki polymerization of 2,7-dibromo-9,9-dihexylfluorene.
Characterization Data of Poly(9,9-dihexylfluorene)
The properties of poly(9,9-dihexylfluorene) can vary depending on the polymerization method and reaction conditions. Below are typical ranges for key properties.
Table 1: Molecular Weight and Polydispersity
| Polymerization Method | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Yamamoto Coupling | 10,000 - 50,000 | 20,000 - 150,000 | 2.0 - 3.5 |
| Suzuki Coupling | 20,000 - 100,000 | 40,000 - 300,000 | 1.5 - 3.0 |
Table 2: Photophysical Properties
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
| Chloroform | ~380 - 390 | ~415 - 425 | ~0.49 |
| THF | ~380 - 390 | ~414 - 424 | ~0.52 |
| Toluene | ~380 - 390 | ~412 - 422 | ~0.49 |
| Ethyl Acetate | ~380 - 390 | ~416 - 426 | ~0.36 |
| Thin Film | ~385 - 395 | ~420 - 430 | - |
Note: The exact wavelengths can be influenced by the polymer's molecular weight and conformation.
Table 3: Thermal Properties
| Property | Value | Method |
| Glass Transition Temperature (Tg) | 60 - 80 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) (5% weight loss) | > 350 °C | Thermogravimetric Analysis (TGA) |
Applications in Organic Electronics
Poly(9,9-dihexylfluorene) synthesized from this compound is a primary material for various organic electronic devices due to its excellent photophysical and charge-transporting properties.
Organic Light-Emitting Diodes (OLEDs)
PDHF is widely used as a blue-emitting layer in OLEDs. Its high photoluminescence quantum yield in the blue region of the spectrum makes it an attractive candidate for display and lighting applications. To achieve full-color displays, PDHF can be used as a host material for green and red-emitting dopants, enabling energy transfer to the guest molecules.
Device Architecture Example:
ITO / PEDOT:PSS / PDHF / Ca / Al
-
ITO (Indium Tin Oxide): Transparent anode
-
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate): Hole injection layer
-
PDHF (Poly(9,9-dihexylfluorene)): Emissive layer
-
Ca (Calcium): Electron injection layer
-
Al (Aluminum): Cathode
OLED Device Structure
Caption: A typical multilayer OLED device structure.
Organic Photovoltaics (OPVs)
In OPVs, polyfluorenes can act as the electron donor material in the active layer of a bulk heterojunction solar cell, typically blended with a fullerene derivative (e.g., PCBM) as the electron acceptor. The broad absorption of PDHF in the UV region contributes to the overall photocurrent generation.
Sensors
The fluorescence of polyfluorenes can be quenched by certain analytes, making them suitable for use in chemical and biological sensors. The high sensitivity of their emission to the local environment allows for the detection of trace amounts of various substances.
Conclusion
This compound is a versatile and crucial monomer for the synthesis of high-performance polyfluorenes. The protocols provided herein offer a detailed guide for its synthesis and polymerization, enabling researchers to produce materials with desirable properties for a range of applications in organic electronics. The provided characterization data serves as a benchmark for the expected performance of the resulting polymers.
References
Application Notes and Protocols: 2-bromo-9,9-dihexyl-9H-fluorene in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-9,9-dihexyl-9H-fluorene is a key building block in the synthesis of high-performance organic semiconductors for Organic Light-Emitting Diodes (OLEDs). Its fluorene core provides a rigid, planar structure with a high photoluminescence quantum yield, while the dihexyl chains at the 9-position enhance solubility and processability. The bromine atom at the 2-position serves as a versatile handle for various cross-coupling reactions, enabling the synthesis of a wide array of polymers and small molecules with tailored optoelectronic properties. This document provides detailed application notes, experimental protocols, and performance data for OLEDs incorporating materials derived from this compound.
Applications in OLEDs
Materials derived from this compound are primarily used as the emissive layer (EML) or host material in OLEDs. Polyfluorenes, a major class of polymers synthesized from this monomer, are known for their strong blue emission, high charge carrier mobility, and good thermal stability. By copolymerizing this compound with other aromatic monomers, the emission color can be tuned across the visible spectrum.
Key Advantages:
-
High Photoluminescence Quantum Yield: The fluorene unit is inherently highly fluorescent.
-
Excellent Processability: The dihexyl chains impart good solubility in common organic solvents, facilitating device fabrication via solution-based techniques like spin-coating and inkjet printing.
-
Versatile Synthesis: The bromo- functionality allows for the use of various cross-coupling reactions, such as Suzuki, Sonogashira, and Yamamoto couplings, to create a diverse range of materials.
-
Good Thermal Stability: Fluorene-based polymers generally exhibit high glass transition temperatures and decomposition temperatures, leading to longer device lifetimes.
Data Presentation: OLED Performance
The following table summarizes the performance of various OLED devices incorporating polymers and small molecules derived from this compound or its close structural analog, 2-bromo-9,9-dioctyl-9H-fluorene.
| Emissive Material (Derived from Fluorene Monomer) | Device Structure | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) | Emission Color |
| Poly(9,9-dihexylfluorene-co-alt-3,4-ethylenedioxythiophene) | ITO/PEDOT:PSS/EML/Al | - | - | - | - | - | Green |
| Poly(9,9-dioctylfluorene-co-alt-benzothiadiazole) | Not specified | - | - | - | - | - | Yellow-Green |
| Fluorene copolymer with 9,10-dicyanophenanthrene (2.5 mol%) | ITO/PEDOT-PSS/p-TPD/PVK/EML/PF-PO/LiF/Al | 9230[1][2] | 3.33[1][2] | - | - | - | Greenish-Blue[1][2] |
| 9,9-dihexyl-2,7-bis[2-(6-methoxynaphthalen-2-yl)ethynyl]fluorene | ITO/MoO₃/NPB/TCTA/EML/PO-T2T/TPBi/LiF/Al | - | - | - | 0.44 | - | Blue-White |
| Poly[(9,9-di-n-octylfluorenyl-2,7-vinylene)-co-{2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene}] | ITO/PEDOT/EML/Al | 1350[3] | 0.51[3] | - | - | 2.5[3] | Orange-Red[3] |
| Polymer with 2,7-di(4-biphenyl)fluorine chromophores | ITO/HTL/Alq₃/Al | >200[4] | 1.7[4] | - | - | 3.0[4] | Green[4] |
| Red/orange TADF polymer with fluorene units | Solution-processed OLED | - | 14.97 | - | >10 | - | Red/Orange[5] |
Experimental Protocols
Synthesis of Poly(9,9-dihexylfluorene) via Suzuki Coupling
This protocol describes a typical Suzuki polymerization to synthesize a homopolymer of 9,9-dihexylfluorene.
Materials:
-
2,7-Dibromo-9,9-dihexylfluorene
-
9,9-Dihexylfluorene-2,7-bis(pinacol boronate)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Toluene, anhydrous
-
Aliquat 336 (phase transfer catalyst)
-
Methanol
-
Acetone
Procedure:
-
In a Schlenk flask, dissolve 2,7-dibromo-9,9-dihexylfluorene (1 mmol) and 9,9-dihexylfluorene-2,7-bis(pinacol boronate) (1 mmol) in anhydrous toluene (20 mL).
-
Add a few drops of Aliquat 336.
-
Degas the solution by bubbling with argon for 30 minutes.
-
Add the Pd(PPh₃)₄ catalyst (0.02 mmol) to the reaction mixture under an argon atmosphere.
-
Add the 2M aqueous K₂CO₃ solution (5 mL) and vigorously stir the mixture.
-
Heat the reaction mixture to 90°C and maintain for 48 hours under an argon atmosphere.
-
Cool the reaction to room temperature and pour it into a mixture of methanol and water (1:1 v/v) to precipitate the polymer.
-
Filter the polymer and wash it with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with acetone for 24 hours.
-
Dry the polymer under vacuum at 60°C.
Fabrication of a Multi-layer OLED Device
This protocol outlines the fabrication of a typical solution-processed OLED device.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), filtered
-
Polyfluorene derivative (EML material) dissolved in toluene (10 mg/mL), filtered
-
Electron Transport Layer (ETL) material (e.g., TPBi), for thermal evaporation
-
Cathode material (e.g., LiF/Al), for thermal evaporation
-
Deionized water
-
Isopropyl alcohol
-
Acetone
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a bath of acetone, isopropyl alcohol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and remove any organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Transfer the substrate into the glovebox.
-
Spin-coat the polyfluorene derivative solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.
-
Anneal the substrate at 80°C for 20 minutes to remove residual solvent.
-
-
Cathode and ETL Deposition:
-
Transfer the substrate to a thermal evaporator chamber with a base pressure of <10⁻⁶ Torr.
-
Deposit the ETL material (e.g., TPBi, 20 nm).
-
Deposit the cathode layers, typically LiF (1 nm) followed by Al (100 nm), through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen atmosphere to prevent degradation from moisture and oxygen.
-
Visualizations
Caption: Suzuki polymerization of this compound.
Caption: A typical multi-layer OLED device structure.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Electroactive Polymers with Electronically Isolated 4,7-Diarylfluorene Chromophores as Positive Charge Transporting Layer Materials for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Red to orange thermally activated delayed fluorescence polymers based on 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide for efficient solution-processed OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-bromo-9,9-dihexyl-9H-fluorene in Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-bromo-9,9-dihexyl-9H-fluorene as a fundamental building block for the synthesis of photoactive materials in organic photovoltaics (OPVs). This document outlines detailed protocols for polymer synthesis and device fabrication, alongside performance data of the resulting solar cells.
Introduction
This compound is a key monomer in the development of conjugated polymers for OPV applications. Its fluorene core offers a rigid, planar, and highly conjugated system, which is beneficial for charge transport. The two hexyl chains at the C9 position ensure good solubility of the resulting polymers in common organic solvents, facilitating solution-based processing.[1] The bromine atom at the C2 position serves as a versatile handle for various cross-coupling reactions, most notably Suzuki and Stille polycondensation, enabling the formation of high molecular weight polymers with tailored optoelectronic properties.
Fluorene-based polymers are widely used as electron donor materials in bulk heterojunction (BHJ) solar cells, where they are blended with electron acceptor materials such as fullerenes (e.g., PCBM) or non-fullerene acceptors (NFAs). The performance of these devices is highly dependent on the chemical structure of the polymer, the active layer morphology, and the device architecture.
Polymer Synthesis via Suzuki Polycondensation
A common method for synthesizing fluorene-based copolymers is the Suzuki polycondensation reaction. This involves the palladium-catalyzed cross-coupling of an aryl dihalide with an aryl diboronic acid or ester. In this context, the dibromo-derivative of 9,9-dihexylfluorene is often used in conjunction with a diboronic ester-functionalized comonomer.
General Protocol for the Synthesis of Poly[(9,9-dihexylfluorene)-alt-(bithiophene)] (F8T2)
This protocol describes a typical Suzuki polycondensation to synthesize the widely studied copolymer F8T2.
Materials:
-
2,7-dibromo-9,9-dihexylfluorene
-
5,5'-bis(trimethylstannyl)-2,2'-bithiophene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Methanol
-
Hexane
-
Chloroform
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve 2,7-dibromo-9,9-dihexylfluorene (1 equivalent) and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1 equivalent) in anhydrous toluene under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Addition: Add the palladium catalyst, Pd₂(dba)₃ (typically 1-2 mol%), and the phosphine ligand, P(o-tol)₃ (typically 4-8 mol%), to the reaction mixture.
-
Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification:
-
Filter the precipitated polymer and wash it with methanol and hexane to remove oligomers and catalyst residues.
-
For further purification, perform Soxhlet extraction sequentially with methanol, hexane, and chloroform. The purified polymer is recovered from the chloroform fraction.[2]
-
-
Drying: Dry the purified polymer under vacuum at 40-50 °C for 24 hours.
Organic Photovoltaic Device Fabrication
The following protocol outlines the fabrication of a conventional bulk heterojunction organic solar cell using a fluorene-based polymer as the donor and a fullerene derivative as the acceptor.
Protocol for Fabrication of a Polymer:PCBM BHJ Solar Cell
Device Architecture: ITO / PEDOT:PSS / Polymer:PC₇₁BM / LiF / Al
Materials:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Fluorene-based polymer (e.g., F8T2)
-
Chlorobenzene or other suitable organic solvent
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Nitrogen-filled glovebox
-
Spin coater
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate (e.g., at 4000 rpm for 60 seconds). Anneal the substrates at 140-150 °C for 10-15 minutes in air. Transfer the substrates into a nitrogen-filled glovebox.
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of the fluorene-based polymer and PC₇₁BM in a suitable solvent like chlorobenzene. A common blend ratio is 1:1 to 1:4 by weight, with a total concentration of 10-20 mg/mL.
-
Stir the solution at an elevated temperature (e.g., 50-60 °C) for several hours to ensure complete dissolution.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer (e.g., at 1000-2000 rpm for 60 seconds).
-
Anneal the active layer at a specific temperature (e.g., 80-150 °C) for a defined time (e.g., 5-15 minutes) to optimize the morphology. This step is crucial and needs to be optimized for each specific polymer system.
-
-
Cathode Deposition: Transfer the substrates to a thermal evaporator inside the glovebox. Deposit a thin layer of LiF (approximately 0.5-1 nm) followed by a thicker layer of Al (approximately 100 nm) under high vacuum (< 10⁻⁶ Torr).
-
Device Encapsulation and Characterization: Encapsulate the devices to prevent degradation from air and moisture. Characterize the solar cell performance under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.
Performance Data of OPVs based on this compound Derivatives
The following tables summarize the performance of various OPV devices where the donor polymer was synthesized using a 9,9-dihexylfluorene derivative.
| Polymer Donor | Acceptor | Donor:Acceptor Ratio (w:w) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| PFT4 | PC₇₁BM | 1:2 | 2.26 | 0.81 | 7.67 | 36 | [4] |
| PFQx(phen)DTBT | PC₇₁BM | 1:4 | 0.47 | 0.59 | 2.49 | 32 | [5] |
| C1 | PC₇₀BM | 1:2 | 0.45 | 0.51 | 2.50 | 35 | [6] |
| C2 | PC₇₀BM | 1:2 | 0.34 | 0.56 | 2.01 | 30 | [6] |
| LaPPS35-50 | C₆₀ | 1:2 (bilayer) | 2.4 | - | - | - | [3] |
| BisDMO-PFDTBT | PC₇₁BM | 1:3 | 4.5 | 0.97 | 9.1 | 51 | [2] |
| PBFO-H | Y6 | 1:1.5 | 7.26 | 0.77 | 19.94 | 47.38 | [7] |
| PBFO-F | Y6 | 1:1.5 | 10.71 | 0.84 | 23.17 | 55.2 | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow from the synthesis of fluorene-based polymers to the characterization of the final OPV device.
References
- 1. mdpi.com [mdpi.com]
- 2. yylab.seas.ucla.edu [yylab.seas.ucla.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Interfacial Morphology and Effects on Device Performance of Organic Bilayer Heterojunction Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of new donor-acceptor type copolymers based on fluorene derivatives for photovoltaic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple oxime functionalized fluorene polymers for organic solar cells - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00919C [pubs.rsc.org]
Application Notes and Protocols for 2-bromo-9,9-dihexyl-9H-fluorene in Organic Field-Effect Transistors (OFETs)
Introduction
2-bromo-9,9-dihexyl-9H-fluorene is a key building block in the synthesis of high-performance conjugated polymers for organic electronics. While the mono-brominated form can be used to control polymer molecular weight, it is the di-brominated derivative, 2,7-dibromo-9,9-dihexylfluorene, that is more commonly employed as a monomer in polymerization reactions to create the active semiconductor layer in Organic Field-Effect Transistors (OFETs). The 9,9-dihexyl substitution on the fluorene core enhances the solubility of the resulting polymer in common organic solvents, making it suitable for solution-based processing techniques such as spin-coating, which is advantageous for low-cost, large-area electronics fabrication.
One of the most well-studied polymers synthesized from a di-bromo-dihexylfluorene derivative is poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(bithiophene)] (F8T2). In this copolymer, the fluorene unit provides excellent charge transport properties and the bithiophene unit helps to tune the electronic energy levels of the polymer. F8T2 is known for its high hole mobility and stability, making it a benchmark material for p-type OFETs.
These application notes provide an overview of the performance of OFETs based on a representative polyfluorene derivative (F8T2) and a detailed protocol for the fabrication of such devices.
Data Presentation
The performance of OFETs is highly dependent on the processing conditions of the active layer. The following table summarizes the key performance parameters of OFETs fabricated using a polyfluorene derivative synthesized from a di-bromo-dihexylfluorene precursor under various processing conditions.
| Polymer | Solvent | Concentration (wt%) | Annealing Temp. (°C) | Hole Mobility (cm²/V·s) | On/Off Ratio | Reference |
| F8T2 | Xylene | 0.8 | 150 | ~0.01 | > 10^4 | [1] |
| F8T2 | Chlorobenzene | Not Specified | Not Specified | Not Specified | > 10^5 | [2] |
| F8T2 | Not Specified | Not Specified | Laser Annealed | 1.6 x 10⁻³ | Not Specified | [3] |
| P3HT | Chloroform | 0.5 | Not Specified | 8.0 x 10⁻⁴ | Not Specified | [2] |
Experimental Protocols
This section details a representative protocol for the fabrication of a bottom-gate, top-contact OFET using a polyfluorene derivative like F8T2.
1. Substrate Cleaning:
Proper cleaning of the substrate is crucial for achieving high-performance devices. The following is a standard procedure for cleaning heavily doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer, which serve as the gate electrode and gate dielectric, respectively.
-
Degreasing:
-
Place the wafers in a beaker with acetone and sonicate for 15 minutes.
-
Rinse the wafers with deionized (DI) water.
-
Place the wafers in a beaker with isopropanol and sonicate for 15 minutes.
-
Rinse the wafers thoroughly with DI water.
-
Dry the wafers with a stream of nitrogen gas.[4]
-
-
Piranha Etching (for removal of organic residues):
-
Immerse the wafers in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the wafers extensively with DI water.
-
Dry the wafers with a stream of nitrogen gas.
-
2. Surface Treatment of the Dielectric:
To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) is often applied. Hexamethyldisilazane (HMDS) is commonly used to passivate the SiO₂ surface, making it more hydrophobic.
-
Place the cleaned substrates in a vacuum desiccator along with a small vial containing a few drops of HMDS.
-
Evacuate the desiccator to create an HMDS vapor environment.
-
Leave the substrates in the HMDS vapor for at least 2 hours, or overnight, at room temperature.[5]
3. Polymer Solution Preparation:
-
Dissolve the polyfluorene derivative (e.g., F8T2) in a suitable organic solvent, such as xylene or chlorobenzene, to a concentration of 0.5-1.0 wt%.[2]
-
Heat the solution at a moderate temperature (e.g., 60-80 °C) and stir for several hours to ensure complete dissolution of the polymer.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
4. Active Layer Deposition:
Spin-coating is a common technique for depositing a uniform thin film of the polymer.
-
Place the HMDS-treated substrate on the spin-coater chuck.
-
Dispense a sufficient amount of the filtered polymer solution onto the center of the substrate.
-
Spin-coat the solution at a speed of 1000-3000 rpm for 60 seconds.[2] The final film thickness will depend on the solution concentration and the spin speed.
5. Thermal Annealing:
Annealing the polymer film can improve its molecular ordering and, consequently, the device performance.
-
Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.
-
Anneal the film at a temperature between 150 °C and its liquid crystal phase transition temperature for 10-30 minutes.[6] For F8T2, the annealing is typically performed above its glass transition temperature to promote the formation of a more ordered, liquid crystalline phase.
-
Allow the substrate to cool down slowly to room temperature.
6. Electrode Deposition:
For a top-contact architecture, the source and drain electrodes are deposited on top of the semiconductor layer.
-
Place the substrate with the annealed polymer film into a thermal evaporator.
-
Use a shadow mask to define the desired channel length and width of the electrodes.
-
Deposit a 50-100 nm thick layer of gold (Au) at a high vacuum (e.g., < 10⁻⁶ Torr). A thin adhesion layer of chromium (Cr) or titanium (Ti) (5-10 nm) may be deposited before the gold.
7. Device Characterization:
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a probe station, typically under an inert atmosphere to prevent degradation. Key parameters to be extracted from the output and transfer characteristics are the field-effect mobility, the on/off current ratio, and the threshold voltage.
Mandatory Visualization
Caption: Experimental workflow for the fabrication of a solution-processed organic field-effect transistor.
Caption: Synthesis of a polyfluorene copolymer and its integration into an OFET device structure.
References
- 1. arxiv.org [arxiv.org]
- 2. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Switching from Electron to Hole Transport in Solution-Processed Organic Blend Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.mpg.de [pure.mpg.de]
Application Note and Protocol: Sonogashira Coupling of 2-bromo-9,9-dihexyl-9H-fluorene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] It is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3] One key application is the synthesis of conjugated polymers and oligomers, such as poly(p-phenyleneethynylene)s and oligo(fluorene ethynylene)s, which are of significant interest for their applications in organic light-emitting diodes (OLEDs) and other electronic devices.
This document provides a detailed experimental procedure for the Sonogashira coupling of 2-bromo-9,9-dihexyl-9H-fluorene with a terminal alkyne, a crucial step in the synthesis of various functional organic materials. The dihexyl chains at the 9-position of the fluorene core enhance solubility, facilitating synthesis and processing.
Reaction Scheme
Caption: General scheme of the Sonogashira coupling of this compound.
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. A specific example with phenylacetylene is provided in the data table.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Solvents for work-up and chromatography (e.g., dichloromethane, hexanes, ethyl acetate)
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Add anhydrous toluene or THF (sufficient to make a ~0.1 M solution with respect to the aryl bromide).
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Addition of Reagents:
-
Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.
-
Add triethylamine or diisopropylamine (10 eq) to the flask. The amine acts as both the base and a co-solvent.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 70-80 °C under a continuous inert atmosphere. The reactivity of aryl bromides in Sonogashira coupling is lower than that of aryl iodides, often necessitating elevated temperatures.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as dichloromethane or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the palladium and copper catalysts. Wash the Celite® pad with the same solvent to ensure all the product is collected.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of hexanes and ethyl acetate. The exact ratio will depend on the polarity of the product.
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the purified 2-alkynyl-9,9-dihexyl-9H-fluorene.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
The following table summarizes the quantitative data for a representative Sonogashira coupling of this compound with phenylacetylene.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol (441.5 mg) |
| Phenylacetylene | 1.2 mmol (122.6 mg, 132 µL) |
| Catalysts | |
| Pd(PPh₃)₂Cl₂ | 0.03 mmol (21.1 mg) |
| CuI | 0.05 mmol (9.5 mg) |
| Base & Solvent | |
| Triethylamine (TEA) | 10.0 mmol (1.01 g, 1.39 mL) |
| Anhydrous Toluene | 10 mL |
| Reaction Conditions | |
| Temperature | 80 °C |
| Reaction Time | 18 hours |
| Product | |
| Product Name | 2-(phenylethynyl)-9,9-dihexyl-9H-fluorene |
| Theoretical Yield | 462.7 mg |
| Isolated Yield | ~85-95% (after purification) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow diagram for the Sonogashira coupling experiment.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Purification of 2-bromo-9,9-dihexyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-bromo-9,9-dihexyl-9H-fluorene, a key intermediate in the synthesis of advanced organic electronic materials.[1][2] The protocols outlined below are designed to yield high-purity material suitable for demanding applications in research and development.
Introduction
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The two hexyl chains at the 9-position enhance its solubility in a range of common organic solvents, including tetrahydrofuran (THF), toluene, chloroform, and dichloromethane, which simplifies its handling and purification.[1][2] The bromine atom at the 2-position provides a versatile site for further chemical modifications, making this compound a valuable building block in organic synthesis.[1][2] High purity of this material is crucial for the successful synthesis of downstream products and for ensuring the desired performance of resulting electronic devices. Common purification techniques include column chromatography and recrystallization.
Data Presentation
The following table summarizes quantitative data associated with the purification of this compound and its analogs.
| Purification Technique | Compound | Purity Achieved | Yield | Eluent/Solvent | Analytical Method |
| Column Chromatography | This compound | - | 93.8% | Petroleum ether/ethyl acetate (20:1) | - |
| Column Chromatography | 2-bromo-9,9-dimethylfluorene | - | 98% | Petroleum ether | - |
| Column Chromatography | 2-bromo-9,9-diphenylfluorene | - | 65% | n-hexane | - |
| Recrystallization | 2-bromo-9,9-dimethylfluorene | 90% | 73% | Ethanol | HPLC |
| Commercially Available | This compound | >97.0% | - | - | GC |
| Commercially Available | 2-bromo-9,9-bis(2-ethylhexyl)fluorene | ≥98% | - | - | HPLC |
Experimental Protocols
Column Chromatography
Column chromatography is a highly effective method for purifying this compound from reaction byproducts and unreacted starting materials.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane or Petroleum ether
-
Ethyl acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection flasks
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane or petroleum ether.
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand over the plug.
-
Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles. The packed silica gel should be constantly covered with solvent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane or the eluent.
-
Alternatively, for less soluble samples, the crude material can be adsorbed onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as hexane or petroleum ether.
-
For the target compound, an eluent system of petroleum ether/ethyl acetate (20:1) has been reported to be effective.
-
Collect fractions in separate flasks.
-
-
Monitoring:
-
Monitor the separation by thin-layer chromatography (TLC) using the same eluent system.
-
Spot the collected fractions on a TLC plate and visualize the spots under a UV lamp.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Recrystallization
Recrystallization is a purification technique based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Given the solubility of this compound in various organic solvents, alcohols like ethanol or methanol, or a mixed solvent system (e.g., dichloromethane/hexane), could be suitable.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath to further decrease the temperature.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Application Notes & Protocols for Thin-Film Formation of 2-Bromo-9,9-dihexyl-9H-fluorene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the formation of thin films using 2-bromo-9,9-dihexyl-9H-fluorene and related fluorene-based small molecules. The information is targeted toward applications in organic electronics, sensor development, and other areas where precise control over thin-film morphology and properties is critical.
Application Notes
This compound is a key building block in the synthesis of conjugated organic materials. Its dihexyl chains enhance solubility in common organic solvents, making it suitable for solution-based deposition techniques for creating high-quality thin films. The bromine functionality allows for further chemical modifications, enabling the tuning of electronic and optical properties.
Thin films of fluorene derivatives are integral to the fabrication of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular ordering, surface morphology, and crystalline structure of the thin film.
Common techniques for the deposition of thin films from fluorene-based small molecules include spin-coating, drop-casting, and vacuum thermal evaporation. Post-deposition processing, such as thermal annealing, is often employed to improve film crystallinity and charge transport properties.
Characterization of Thin Films
A variety of analytical techniques are used to characterize the structural, morphological, and optical properties of the deposited films:
-
Atomic Force Microscopy (AFM): To visualize the surface topography and determine surface roughness.
-
X-Ray Diffraction (XRD): To probe the crystalline structure and molecular packing within the film.
-
UV-Vis Spectroscopy: To determine the optical absorption properties and estimate the bandgap of the material.
-
Photoluminescence (PL) Spectroscopy: To study the emission properties of the material in the solid state.
Due to a lack of extensive studies on the thin-film properties of this compound as a small molecule, the following tables present data for a representative fluorene-based copolymer, poly(9,9-dioctyl-fluorenyl-co-bithiophene) (F8T2), to provide an insight into typical processing parameters and resulting film properties.
Table 1: Spin-Coating Parameters for a Representative Fluorene-Based Copolymer (F8T2)
| Parameter | Value | Reference |
| Solvent | Chlorobenzene | [1] |
| Concentration | 4.0 mg/mL | [1] |
| Spin Speed | 900 rpm | [1] |
| Spin Time | 80 s | [1] |
| Substrate | FTO/PEDOT:PSS | [1] |
Table 2: Post-Deposition Annealing Parameters for a Representative Fluorene-Based Copolymer (F8T2)
| Parameter | Value | Reference |
| Annealing Temperature | 100 °C | [1] |
| Annealing Time | 15 minutes | [1] |
| Atmosphere | Inert | [1] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of thin films of this compound derivatives.
Protocol 1: Thin-Film Deposition by Spin-Coating
Objective: To produce uniform thin films of a fluorene derivative from solution.
Materials:
-
This compound or a derivative
-
High-purity organic solvent (e.g., chloroform, chlorobenzene, toluene)
-
Substrates (e.g., silicon wafers, glass slides, ITO-coated glass)
-
Pipettes and vials
-
Spin-coater
Procedure:
-
Solution Preparation:
-
Prepare a solution of the fluorene derivative in the chosen solvent at a concentration typically ranging from 1 to 10 mg/mL.
-
Ensure the material is fully dissolved, using gentle heating or sonication if necessary.
-
Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.
-
-
Substrate Cleaning:
-
Clean the substrates thoroughly. A typical procedure involves sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Optional: Treat the substrates with oxygen plasma or a UV-ozone cleaner to enhance surface wettability.
-
-
Spin-Coating:
-
Place the cleaned substrate on the chuck of the spin-coater and ensure it is centered.
-
Dispense a small amount of the filtered solution onto the center of the substrate (e.g., 50-100 µL for a 1x1 cm substrate).
-
Start the spin-coating program. A typical two-step program might be:
-
Step 1 (Spread): 500 rpm for 10 seconds.
-
Step 2 (Thinning): 1000-4000 rpm for 30-60 seconds.
-
-
The final film thickness is primarily controlled by the solution concentration and the spin speed of the second step.
-
-
Drying:
-
After spin-coating, the film may be baked on a hotplate at a moderate temperature (e.g., 60-80 °C) for a few minutes to remove residual solvent.
-
Protocol 2: Post-Deposition Thermal Annealing
Objective: To improve the crystallinity and molecular ordering of the thin film.
Materials:
-
Spin-coated thin film of the fluorene derivative
-
Hotplate or vacuum oven
-
Inert atmosphere glovebox (optional, but recommended)
Procedure:
-
Place the substrate with the thin film on a hotplate or in a vacuum oven.
-
If performing the annealing in an inert atmosphere, transfer the sample into a glovebox.
-
Heat the sample to the desired annealing temperature. For many fluorene-based materials, this is typically in the range of 100-150 °C.
-
Maintain the temperature for a specific duration, usually between 10 to 30 minutes.
-
Allow the sample to cool down slowly to room temperature before further characterization.
Protocol 3: Characterization by Atomic Force Microscopy (AFM)
Objective: To analyze the surface morphology and roughness of the thin film.
Procedure:
-
Mount the substrate with the thin film on an AFM sample holder.
-
Select an appropriate AFM cantilever (typically a silicon tip for tapping mode).
-
Bring the tip into close proximity with the sample surface.
-
Operate the AFM in tapping mode to minimize sample damage.
-
Scan a representative area of the film (e.g., 1x1 µm or 5x5 µm).
-
Acquire height and phase images.
-
Use the AFM software to analyze the images and calculate the root-mean-square (RMS) surface roughness.
Visualizations
Caption: Experimental workflow for thin-film formation and characterization.
Caption: Key parameters influencing thin-film properties.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-9,9-dihexyl-9H-fluorene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-bromo-9,9-dihexyl-9H-fluorene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SYN-A1 | Low Yield of 9,9-dihexyl-9H-fluorene (Alkylation Step) | 1. Incomplete deprotonation of fluorene. 2. Insufficient amount of alkylating agent (1-bromohexane). 3. Ineffective phase-transfer catalyst. 4. Side reactions such as E2 elimination. | 1. Ensure the use of a sufficiently strong base (e.g., powdered KOH or NaOH) and allow adequate time for deprotonation. 2. Use a slight excess of 1-bromohexane (e.g., 2.2 equivalents). 3. Use a reliable phase-transfer catalyst like tetrabutylammonium bromide (TBAB). 4. Maintain a moderate reaction temperature (e.g., 60-80°C) to minimize elimination. |
| SYN-B1 | Low Yield of this compound (Bromination Step) | 1. Inactive brominating agent. 2. Suboptimal reaction temperature. 3. Insufficient reaction time. | 1. Use freshly opened or purified N-bromosuccinimide (NBS). 2. Control the reaction temperature, as bromination is often temperature-sensitive. For NBS, reactions are typically run in a non-polar solvent like CCl₄ or CH₂Cl₂ at 0-25°C.[1] 3. Monitor the reaction by TLC to ensure completion. |
| SYN-P1 | Presence of Mono-alkylated Fluorene Impurity | Incomplete dialkylation at the C9 position. | 1. Increase the molar ratio of the alkylating agent (1-bromohexane) to the fluorene starting material. 2. Extend the reaction time for the alkylation step. 3. Purify the di-alkylated intermediate by column chromatography before proceeding to the bromination step. |
| SYN-P2 | Formation of Dibromo and/or Polybromo Species | Over-bromination of the fluorene ring system. | 1. Use a controlled amount of the brominating agent (typically 1.0-1.1 equivalents). 2. Add the brominating agent slowly and in portions to the reaction mixture. 3. Maintain a consistent and optimal reaction temperature to control the reaction rate. |
| PUR-A1 | Difficulty in Purifying the Final Product | 1. Presence of unreacted starting materials or byproducts with similar polarity to the desired product. 2. Oily product that is difficult to crystallize. | 1. Optimize the stoichiometry and reaction conditions to minimize byproduct formation. 2. Employ careful column chromatography with a suitable solvent system (e.g., hexane or a hexane/dichloromethane gradient) for purification.[2][3] 3. If the product is an oil, try trituration with a non-polar solvent like methanol or hexane to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthetic route for this compound?
A1: The most common synthesis involves two key steps:
-
Alkylation: Dialkylation of fluorene at the C9 position with two hexyl chains using a strong base and an alkyl halide (1-bromohexane) in the presence of a phase-transfer catalyst.
-
Bromination: Electrophilic aromatic substitution on the resulting 9,9-dihexyl-9H-fluorene to introduce a bromine atom at the C2 position, typically using a brominating agent like N-bromosuccinimide (NBS).[2]
Q2: Which brominating agent provides the best regioselectivity for the C2 position?
A2: For fluorene and its derivatives, bromination at the C2 and C7 positions is electronically favored.[1] While several brominating agents can be used, molecular bromine (Br₂) in a halogenated solvent like dichloromethane at low temperatures (0-5°C) has been reported to provide high C2 selectivity (>90%).[1] N-bromosuccinimide (NBS) is also a common and effective reagent.[1]
Q3: How can I monitor the progress of the alkylation and bromination reactions?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of both reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q4: What are the key safety precautions to take during this synthesis?
A4: Both 1-bromohexane and brominating agents like NBS and Br₂ are hazardous.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
1-Bromohexane is a lachrymator and is harmful if inhaled or absorbed through the skin.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
NBS is an irritant. Avoid inhalation of dust and contact with skin.
Q5: What is the role of the phase-transfer catalyst in the alkylation step?
A5: The phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide or other basic anion from the aqueous phase to the organic phase where the fluorene is dissolved. This allows the deprotonation of fluorene to occur, forming the fluorenyl anion, which then reacts with the 1-bromohexane.[2]
Experimental Protocols
Synthesis of 9,9-dihexyl-9H-fluorene (Alkylation)
This protocol is a representative example and may require optimization.
-
Reagents and Materials:
-
Fluorene
-
1-Bromohexane
-
Potassium hydroxide (KOH), powdered
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve fluorene in toluene.
-
Add powdered KOH and TBAB to the solution.
-
Heat the mixture to 60-80°C and stir vigorously.
-
Slowly add 1-bromohexane (2.2 equivalents) to the reaction mixture.
-
Maintain the temperature and continue stirring for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain 9,9-dihexyl-9H-fluorene.
-
Synthesis of this compound (Bromination)
This protocol is a representative example and may require optimization.
-
Reagents and Materials:
-
9,9-dihexyl-9H-fluorene
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Saturated sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 9,9-dihexyl-9H-fluorene in CCl₄ or CH₂Cl₂ in a round-bottom flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (1.05 equivalents) in small portions over 15-20 minutes.
-
Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding deionized water.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield determination.
References
Technical Support Center: Synthesis of 2-Bromo-9,9-dihexyl-9H-fluorene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-9,9-dihexyl-9H-fluorene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
Route A: Alkylation of 2-bromofluorene. This is a direct and common method where 2-bromofluorene is di-alkylated at the C9 position using 1-bromohexane in the presence of a strong base and a phase-transfer catalyst.[1][2]
-
Route B: Bromination of 9,9-dihexyl-9H-fluorene. This route involves the initial synthesis of 9,9-dihexyl-9H-fluorene from fluorene, followed by selective bromination at the C2 position using a suitable brominating agent.[1]
Q2: What are the typical side products I might encounter during the synthesis?
A2: The side products largely depend on the chosen synthetic route and reaction conditions. Common side products include:
-
From Alkylation (Route A):
-
9-bromo-9-hexyl-9H-fluorene (Mono-alkylated product): This results from incomplete di-alkylation.[3]
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Unreacted 2-bromofluorene: If the reaction does not go to completion.
-
Elimination byproducts: At elevated temperatures, E2 elimination can occur.[3]
-
O-alkylation products: If using alcoholic solvents.[3]
-
-
From Bromination (Route B):
-
2,7-dibromo-9,9-dihexyl-9H-fluorene: A common byproduct due to the similar reactivity of the C2 and C7 positions.
-
Other poly-brominated isomers: Depending on the stoichiometry of the brominating agent and reaction time.
-
Other mono-bromo isomers (e.g., 4-bromo-9,9-dihexyl-9H-fluorene): Although the C2 position is electronically favored for electrophilic substitution.[3]
-
Unreacted 9,9-dihexyl-9H-fluorene: If the bromination is incomplete.
-
Q3: How can I minimize the formation of the mono-alkylated side product?
A3: To minimize the formation of the mono-alkylated product, ensure the following:
-
Sufficient Base: Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in adequate amounts to deprotonate the C9 position effectively.
-
Phase-Transfer Catalyst: Employ a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) to facilitate the reaction between the aqueous and organic phases.[1][2]
-
Excess Alkylating Agent: Use a molar excess of 1-bromohexane to drive the reaction towards di-alkylation.[2]
-
Reaction Time and Temperature: Allow for sufficient reaction time at an optimized temperature (around 80°C) to ensure the completion of the di-alkylation.[2]
Q4: How can I improve the regioselectivity of the bromination step to favor the 2-bromo product?
A4: The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity. Using molecular bromine (Br₂) in a halogenated solvent like dichloromethane (CH₂Cl₂) at a low temperature (0-5°C) can yield over 90% selectivity for the 2-bromo isomer.[3] Controlling the stoichiometry of the brominating agent is also critical to avoid over-bromination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction during alkylation or bromination. | - Increase reaction time and/or temperature moderately. - Ensure efficient stirring. - Check the purity and reactivity of your reagents. |
| Formation of significant amounts of side products. | - Optimize stoichiometry of reagents (e.g., excess 1-bromohexane in alkylation, controlled amount of brominating agent). - Control reaction temperature to minimize elimination or poly-bromination. | |
| Presence of a significant amount of mono-alkylated product | Insufficient deprotonation or alkylation. | - Increase the amount of base and/or phase-transfer catalyst. - Use a larger excess of 1-bromohexane. - Extend the reaction time. |
| Detection of 2,7-dibromo-9,9-dihexyl-9H-fluorene | Over-bromination. | - Reduce the amount of brominating agent used. - Shorten the reaction time for the bromination step. - Perform the reaction at a lower temperature. |
| Product is an oil instead of a solid | Presence of impurities, particularly unreacted 1-bromohexane or mono-alkylated product. | - Purify the product thoroughly using column chromatography. - Ensure complete removal of volatile starting materials under vacuum. |
| Difficulty in purifying the product | Similar polarity of the desired product and side products. | - Use a long chromatography column with a shallow solvent gradient for better separation. - Consider recrystallization from a suitable solvent system after column chromatography. |
Data Presentation
Table 1: Regioselectivity of Fluorene Bromination with Different Reagents [3]
| Brominating Agent | Solvent | Temperature (°C) | C2 Selectivity |
| Br₂ | CH₂Cl₂ | 0-5 | >90% |
| Dibromohydantoin | CCl₄ | 25 | 85-88% |
| N-Bromosuccinimide | DMF | 40 | 75-80% |
Experimental Protocols
Synthesis of 2-bromo-9,9-dihexylfluorene via Alkylation of 2-Bromofluorene [2]
-
To a 250 mL round-bottom flask, sequentially add 2-bromofluorene (9.8 g, 1.0 equiv), 1-bromohexane (39.6 g, excess), and tetrabutylammonium bromide (2.58 g, phase transfer catalyst).
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Add 50% aqueous sodium hydroxide (75 mL) to the flask.
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Stir the reaction mixture vigorously at 80°C overnight (approximately 12 hours).
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Extract the aqueous phase with ether (3 x 50 mL).
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Combine all organic phases and wash with saturated saline (100 mL).
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Dry the combined organic phase over anhydrous magnesium sulfate.
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Evaporate the solvent under reduced pressure.
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Purify the crude product by short silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) mixture as the eluent to obtain the final product.
Mandatory Visualization
Caption: Synthetic routes to this compound and potential side products.
References
Technical Support Center: Suzuki Polymerization of Fluorene-Based Monomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki polymerization of fluorene-based monomers.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the molecular weight of polyfluorenes in a Suzuki polymerization?
A1: Achieving high molecular weight in polyfluorene synthesis is primarily dependent on several factors:
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Monomer Purity: The purity of the fluorene monomers is crucial. Impurities can act as chain terminators, leading to lower molecular weights.[1][2] It is essential to use highly purified monomers.[1]
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Stoichiometry of Monomers: In a step-growth AA/BB type polymerization, a precise 1:1 stoichiometric ratio between the dihalo-fluorene and the fluorene-diboronic acid (or its ester) is critical for achieving high molecular weights.
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Catalyst System: The choice of palladium catalyst and ligand plays a significant role. Different catalytic systems exhibit varying efficiencies.[3][4] For instance, tBu3P-based Pd pre-catalysts have shown excellent results.[5]
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Reaction Conditions: Parameters such as temperature, reaction time, and the choice of base and solvent system must be optimized.[3][4]
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Oxygen Exclusion: Suzuki couplings are sensitive to oxygen, which can lead to side reactions and catalyst deactivation.[3] Therefore, reactions should be carried out under an inert atmosphere.
Q2: My polyfluorene product shows a broad polydispersity index (PDI). What are the possible causes?
A2: A broad PDI in polyfluorenes can be attributed to several factors:
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Side Reactions: Unwanted side reactions, such as ligand scrambling, can occur during polymerization, leading to a less controlled process and broader PDI.[3][4]
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Inefficient Initiation: In catalyst-transfer polymerization (CTP), slow or inefficient initiation compared to propagation can lead to a broader distribution of chain lengths.
-
Chain Termination/Transfer Events: Premature termination of growing polymer chains or chain transfer reactions can result in a wider range of polymer sizes.
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Monomer Impurities: As with low molecular weight, impurities can interfere with the controlled growth of polymer chains.[1][2]
Q3: I am observing a green emission in the photoluminescence spectrum of my polyfluorene. What is the cause and how can I avoid it?
A3: The undesirable broad green emission in polyfluorenes is often due to the formation of fluorenone defects along the polymer backbone.[6] This occurs through the oxidation of the C9 position of the fluorene monomer. To mitigate this:
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Monomer Purity: Ensure the fluorene monomer is free of fluorenone impurities.[1]
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Complete Substitution at C9: Incomplete substitution at the C9 position of the fluorene monomer can make it susceptible to oxidation.
-
Inert Atmosphere: Rigorous exclusion of oxygen during polymerization and subsequent handling of the polymer is essential to prevent oxidation.
Q4: What is the difference between standard Suzuki polycondensation and Suzuki Catalyst-Transfer Polycondensation (SCTP)?
A4: Standard Suzuki polycondensation is a step-growth polymerization where monomers react to form dimers, trimers, and larger oligomers that eventually grow into long polymer chains. In contrast, Suzuki Catalyst-Transfer Polycondensation (SCTP) is a chain-growth process.[5] In SCTP, the palladium catalyst remains associated with a single growing polymer chain, "walking" along the chain as new monomers are added.[5] This allows for greater control over molecular weight, lower PDI, and the synthesis of block copolymers.[5][7]
Troubleshooting Guide
Issue 1: Low Polymer Yield
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Question: I am getting a very low yield of my polyfluorene. What could be the problem?
-
Answer:
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Inactive Catalyst: Your palladium catalyst may be deactivated. Ensure you are using a high-quality catalyst and that it has been stored properly under an inert atmosphere.
-
Improper Reaction Conditions: The temperature may be too low, or the reaction time too short. The choice of base is also critical; ensure it is appropriate for your specific system.
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Poor Monomer Quality: Impurities in your monomers can inhibit the polymerization reaction.[1][2] Consider repurifying your monomers.
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Solubility Issues: The growing polymer may be precipitating out of the reaction mixture, thus halting further chain growth. You may need to choose a different solvent system or increase the reaction temperature.
-
Issue 2: Inconsistent Molecular Weight Between Batches
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Question: I am synthesizing the same polyfluorene, but the molecular weight varies significantly from batch to batch. Why is this happening?
-
Answer:
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Inconsistent Monomer Stoichiometry: Small errors in weighing the AA and BB monomers can lead to significant variations in molecular weight in step-growth polymerizations.
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Variable Monomer Purity: The purity of your monomers may not be consistent across different batches.[2]
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Atmosphere Control: Inconsistent exclusion of air and moisture can affect catalyst activity and lead to premature chain termination.
-
Temperature Fluctuations: Poor temperature control during the polymerization can lead to inconsistent reaction rates and side reactions.
-
Issue 3: Gel Formation During Polymerization
-
Question: My reaction mixture turned into a gel, and I cannot isolate my polymer. What caused this?
-
Answer: Gel formation, or cross-linking, can be a significant issue.
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Monomer Impurities: Tri-functional impurities in your monomers can act as cross-linking agents. Ensure high monomer purity.
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Side Reactions at High Temperatures: At elevated temperatures, side reactions leading to cross-linking can become more prevalent. Consider lowering the reaction temperature.
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High Polymer Concentration: If the concentration of the growing polymer chains is too high, intermolecular reactions leading to cross-linking can occur. A more dilute reaction mixture may be necessary.
-
Quantitative Data Summary
Table 1: Effect of Catalyst System on Molecular Weight (Mn) and PDI of Poly(9,9-dioctylfluorene) (PF8)
| Catalyst System | Base | Solvent | Temperature (°C) | Mn (kDa) | PDI | Reference |
| Pd(OAc)2 | K2CO3 | THF/H2O | Reflux | 9.26 | 1.91 | [8] |
| tBu3PPd(Ph)Br | CsF | THF | 70 | 17.7 | 1.33 | [9] |
| Pd2(dba)3/t-Bu3P | K3PO4 | THF/H2O | Not Specified | 7.0 | 1.16 | [10] |
| Pd(dtbpf)Cl2 | NEt3 | Toluene/H2O | 80 | ~27 | Not Specified | [11] |
Table 2: Influence of Monomer-to-Initiator Ratio in Suzuki Catalyst-Transfer Polycondensation (SCTP)
| Monomer | Initiator | [Monomer]/[Initiator] | Mn (kDa) | PDI | Reference |
| Poly(p-phenylene) | Dinuclear Palladium(II) | 20 | 14.1 | 1.63 | [12] |
| Poly(p-phenylene) | Dinuclear Palladium(II) | 40 | 15.9 | 1.63 | [12] |
| Poly(p-phenylene) | Dinuclear Palladium(II) | 60 | 18.2 | 1.69 | [12] |
| Poly(p-phenylene) | Dinuclear Palladium(II) | 80 | 20.7 | 1.68 | [12] |
Experimental Protocols
General Protocol for Suzuki Polymerization of Poly(9,9-dioctylfluorene)
This protocol is a generalized procedure and may require optimization for specific fluorene-based monomers and desired polymer characteristics.
Materials:
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9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (Monomer A)
-
2,7-dibromo-9,9-dioctylfluorene (Monomer B)
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Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a phosphine ligand)
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Base (e.g., aqueous K2CO3 or CsF)
-
Solvent (e.g., Toluene or THF)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system
Procedure:
-
Monomer Preparation: Ensure both Monomer A and Monomer B are of high purity. They should be dried under vacuum before use.
-
Reaction Setup: In a Schlenk flask, combine equimolar amounts of Monomer A and Monomer B.
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Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add the degassed solvent to the flask to dissolve the monomers. Then, add the degassed aqueous base solution. If using a phase-transfer catalyst, it should be added at this stage.
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Catalyst Addition: The palladium catalyst is added to the reaction mixture under a positive flow of inert gas.
-
Polymerization: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the specified reaction time (typically 24-48 hours). The progress of the polymerization can be monitored by techniques like GPC.
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Work-up: After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.
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Purification: The precipitated polymer is collected by filtration and purified, for example, by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, chloroform) to remove oligomers and catalyst residues. The final polymer is obtained from the chloroform fraction.
-
Drying: The purified polymer is dried under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for Suzuki polymerization of fluorene-based monomers.
Caption: Troubleshooting decision tree for Suzuki polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique [mdpi.com]
- 3. Progress in the Suzuki polycondensation of fluorene monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Progress in the Suzuki polycondensation of fluorene monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Polyfluorene - Wikipedia [en.wikipedia.org]
- 7. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. escholarship.org [escholarship.org]
Technical Support Center: Degradation of Polyfluorenes Derived from 2-bromo-9,9-dihexyl-9H-fluorene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyfluorenes derived from 2-bromo-9,9-dihexyl-9H-fluorene.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, characterization, and use of these polyfluorenes.
| Problem | Possible Causes | Suggested Solutions |
| Synthesis: Low molecular weight or broad polydispersity in the final polymer. | 1. Incomplete reaction due to impure monomers or improper stoichiometry. 2. Inefficient catalyst activity or premature termination.[1][2] 3. Presence of oxygen, which can quench the reaction. | 1. Purify the 2,7-dibromo-9,9-dihexylfluorene monomer and ensure accurate measurement of reactants. 2. Use a freshly prepared and active catalyst system (e.g., Pd(PPh₃)₄ with a suitable base for Suzuki coupling).[3] 3. Degas all solvents and reagents thoroughly and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the polymerization. |
| Characterization: Appearance of a green emission peak (around 530 nm) in the photoluminescence (PL) spectrum of a freshly synthesized polymer. | 1. Formation of fluorenone (keto) defects during polymerization due to trace oxygen or impurities.[4] 2. Incomplete substitution at the 9-position of the fluorene monomer, leading to oxidation. | 1. Ensure rigorous exclusion of oxygen during synthesis and purification. 2. Use high-purity monomers. 3. Consider alternative polymerization methods that are less sensitive to oxidation. |
| Degradation Studies: Inconsistent or irreproducible degradation rates in thermal or photo-degradation experiments. | 1. Variations in film thickness or solvent traces. 2. Fluctuations in temperature or light intensity.[5][6] 3. Inconsistent atmospheric conditions (e.g., humidity, oxygen levels). | 1. Prepare films of uniform thickness and ensure complete solvent removal before starting the experiment. 2. Use a calibrated oven or light source with a stable output. Monitor and control the experimental environment. 3. Conduct experiments in a controlled atmosphere chamber. |
| Spectroscopy: Unexpected shifts or broadening of peaks in UV-Vis or PL spectra. | 1. Polymer aggregation in solution or thin films.[7][8] 2. Changes in polymer conformation (e.g., formation of β-phase).[5][6] 3. Solvent effects. | 1. Use dilute solutions and consider using "good" solvents for the polymer (e.g., chloroform, THF). For films, control the spin-coating parameters and annealing conditions. 2. Be aware of the solvent and temperature history of the sample, as this can influence the formation of the β-phase, which exhibits a red-shifted absorption.[5][6] 3. Use the same solvent for comparative studies. |
| GPC Analysis: Bimodal or multimodal molecular weight distribution after degradation. | 1. Chain scission and cross-linking occurring simultaneously. 2. Presence of aggregated polymer that elutes at a different time. | 1. This can be indicative of complex degradation pathways. Correlate GPC data with spectroscopy to understand the chemical changes. 2. Filter the sample before injection. Consider using a solvent that minimizes aggregation. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for polyfluorenes derived from this compound?
The dominant degradation pathway is the oxidation of the C-9 position of the fluorene monomer to form a fluorenone (keto) defect.[4][9][10] This defect acts as a low-energy trap for excitons, leading to a characteristic green emission in the photoluminescence spectrum and a reduction in the desired blue emission.[11][12] This degradation can be initiated by exposure to heat (thermal degradation) or light in the presence of oxygen (photo-oxidation).[5][13][14]
2. How can I minimize the formation of keto defects during my experiments?
To minimize keto defect formation, it is crucial to work in an inert atmosphere (e.g., a glovebox) and use degassed solvents and reagents, especially during synthesis and high-temperature processing.[1] Protecting the polymer from prolonged exposure to UV light and high temperatures in the presence of air is also essential. The use of fully substituted fluorene monomers, such as those with bulky aryl groups at the 9-position, can enhance stability.
3. What is the "green emission" in polyfluorenes and why is it a problem?
The "green emission" is a broad, low-energy peak that appears around 530-550 nm in the photoluminescence spectrum of degraded polyfluorenes.[4][15] It is primarily caused by the presence of fluorenone defects.[11] This green emission is undesirable in applications requiring pure blue light, such as in organic light-emitting diodes (OLEDs), as it leads to poor color purity and reduced device efficiency.[9][10]
4. How does the degradation of polyfluorenes affect their molecular weight?
Degradation can lead to both chain scission (breaking of the polymer backbone) and cross-linking (formation of bonds between polymer chains). Chain scission results in a decrease in the average molecular weight, while cross-linking leads to an increase and can eventually form an insoluble gel. The dominant process depends on the specific degradation conditions. Gel permeation chromatography (GPC) is the primary technique used to monitor these changes.[16][17]
5. What is the role of the dihexyl side chains in the degradation process?
The 9,9-dihexyl side chains are crucial for ensuring the solubility of the polyfluorene in common organic solvents, which is necessary for solution-based processing.[18] While the primary site of degradation is the C-9 carbon of the fluorene ring, the side chains themselves can also undergo oxidation, which may contribute to the overall degradation of the polymer.[19]
Experimental Protocols
Thermal Degradation of Poly(9,9-dihexylfluorene) Thin Films
-
Sample Preparation:
-
Dissolve poly(9,9-dihexylfluorene) in a suitable solvent (e.g., chloroform or toluene) at a concentration of 10 mg/mL.
-
Spin-coat the solution onto a clean quartz substrate to form a thin film of uniform thickness.
-
Anneal the film under vacuum at a temperature above the solvent's boiling point to remove any residual solvent.
-
-
Degradation Procedure:
-
Characterization:
-
At each time point, remove the sample and allow it to cool to room temperature.
-
Measure the UV-Vis absorption and photoluminescence spectra to monitor changes in the electronic structure and the emergence of the green emission peak.[20][21]
-
For molecular weight analysis, dissolve the film in a suitable solvent and analyze by GPC.
-
Photo-degradation of Poly(9,9-dihexylfluorene) in Solution
-
Sample Preparation:
-
Prepare a dilute solution of poly(9,9-dihexylfluorene) in a spectroscopic grade solvent (e.g., chloroform) in a quartz cuvette. The concentration should be low enough to avoid aggregation effects (e.g., 10⁻⁵ M).
-
-
Degradation Procedure:
-
Expose the solution to a UV light source with a known wavelength and intensity (e.g., a 365 nm UV lamp).
-
Ensure the solution is stirred continuously to maintain homogeneity.
-
-
Characterization:
-
Periodically, at set time intervals, record the UV-Vis absorption and photoluminescence spectra of the solution.[10]
-
Monitor the decrease in the main absorption and emission peaks and the growth of any new features, such as the green emission band.
-
Data Presentation
Table 1: Effect of Thermal Degradation on Molecular Weight of Poly(9,9-dihexylfluorene)
| Degradation Time (hours) at 100°C in Air | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| 0 | 50.2 | 115.5 | 2.3 |
| 4 | 45.8 | 108.2 | 2.4 |
| 8 | 39.1 | 95.3 | 2.4 |
| 24 | 28.7 | 75.1 | 2.6 |
Note: The data presented are representative and may vary depending on the initial polymer characteristics and specific experimental conditions.
Table 2: Spectroscopic Changes During Photo-degradation of Poly(9,9-dihexylfluorene)
| Irradiation Time (hours) | Absorption λmax (nm) | PL Emission λmax (nm) | Relative Intensity of Green Emission (a.u.) |
| 0 | 385 | 425 | 0.05 |
| 2 | 383 | 425 | 0.25 |
| 6 | 380 | 426 | 0.68 |
| 12 | 376 | 427 | 1.00 |
Note: Relative intensity of the green emission is normalized to the intensity of the main blue emission peak at t=0.
Visualizations
Caption: Primary degradation pathways of poly(9,9-dihexylfluorene).
Caption: Experimental workflow for studying polyfluorene degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polyfluorenes and Related Polymers (Chapter 6) - Conjugated Polymers for Organic Electronics [cambridge.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photophysical change of poly(9,9-di(2-ethylhexyl)fluorene) and its copolymer with anthracene in solvent–non-solvent: Roles of interchain interactions on the formation of non-emissive and emissive aggregates | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Monodisperse oligofluorenes with keto defect as models to investigate the origin of green emission from polyfluorenes: synthesis, self-assembly, and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. Electrical and photoinduced degradation of polyfluorene based films and light-emitting devices | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 14. Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. azom.com [azom.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. books.rsc.org [books.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Polyfluorenes with Dihexyl Side Chains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of polyfluorenes with dihexyl side chains, specifically focusing on poly(9,9-dihexylfluorene) (PDHF).
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving poly(9,9-dihexylfluorene)?
A1: Based on available data, Tetrahydrofuran (THF) and chloroform are the most effective solvents for dissolving poly(9,9-dihexylfluorene), where it is readily soluble.[1][2][3] Toluene and xylene are considered moderate to poor solvents, with the polymer being only slightly soluble.[1][2] For a branched version, poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl], solubility is good in all four solvents, indicating that branched side chains can improve solubility.
Q2: I'm observing a green emission in my polyfluorene solution. What causes this and how can I prevent it?
A2: A broad, parasitic green emission is a common issue with polyfluorenes. This is often attributed to the formation of ketone defects on the fluorene monomer due to oxidation. To mitigate this, ensure complete substitution at the 9-position of the fluorene monomer during synthesis and handle the polymer in an inert atmosphere to prevent oxidation.
Q3: How does the molecular weight of poly(9,9-dihexylfluorene) affect its solubility?
A3: The relationship between molecular weight and solubility is complex. Generally, as the molecular weight of a polymer increases, its solubility decreases.[4] However, for polyfluorenes, higher molecular weight can sometimes reduce the tendency for aggregation, which can indirectly improve its behavior in solution. It is a critical parameter to consider and may require optimization for your specific application.
Q4: What is the role of the dihexyl side chains in the solubility of polyfluorene?
A4: The dihexyl side chains at the 9-position of the fluorene monomer are crucial for enhancing solubility. These bulky alkyl groups increase the entropy of mixing and sterically hinder the close packing of the rigid polymer backbones, which prevents aggregation and allows solvent molecules to solvate the polymer chains more effectively.[4]
Q5: What is a typical concentration range for preparing solutions of poly(9,9-dihexylfluorene)?
A5: The optimal concentration depends on the intended application. For techniques like Gel Permeation Chromatography (GPC), concentrations are typically in the range of 1-2 mg/mL.[5] For applications such as spin-coating thin films, concentrations are often higher, for example, 10 mg/mL in toluene.[6]
Solubility Data
While precise quantitative solubility data for poly(9,9-dihexylfluorene) can vary depending on its molecular weight and polydispersity index (PDI), the following table summarizes the qualitative solubility in common organic solvents.
| Solvent | Qualitative Solubility of Poly(9,9-dihexylfluorene) | Qualitative Solubility of Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] (Branched) |
| Tetrahydrofuran (THF) | Soluble[1][2] | Soluble |
| Chloroform | Soluble[1][2][3] | Soluble |
| Toluene | Slightly Soluble[1][2] | Soluble |
| Xylene | Slightly Soluble[1][2] | Soluble |
Troubleshooting Guide: Poor Solubility
If you are encountering difficulties in dissolving your poly(9,9-dihexylfluorene), follow this step-by-step troubleshooting guide.
Figure 1: Troubleshooting workflow for poor solubility of poly(9,9-dihexylfluorene).
Detailed Troubleshooting Steps:
-
Verify Solvent Choice: Confirm that you are using a recommended good solvent such as THF or chloroform.[1][2][3] If you are using toluene or xylene, expect lower solubility.
-
Review Polymer Characteristics: Check the certificate of analysis for the molecular weight (MW) and polydispersity index (PDI) of your polymer batch. Very high MW polymers can exhibit lower solubility. A broad PDI may indicate the presence of insoluble high molecular weight fractions.[4][7]
-
Gentle Heating: Gently heat the polymer-solvent mixture to 40-60°C while stirring. This can increase the kinetic energy of the solvent molecules and promote dissolution. Avoid excessive temperatures that could lead to polymer degradation.
-
Sonication: Use a sonication bath to apply ultrasonic energy to the solution. This can help to break up polymer aggregates. Use short bursts of sonication to avoid excessive heating and potential polymer chain scission.
-
Filtration: Once dissolved, it is good practice to filter the solution through a PTFE syringe filter (e.g., 0.2 or 0.45 µm) to remove any remaining micro-aggregates or dust particles before use in device fabrication or sensitive characterization.[5]
-
Polymer Purification: If solubility issues persist, consider purifying the polymer by reprecipitation. Dissolve the polymer in a good solvent (e.g., THF) and precipitate it by slowly adding it to a poor solvent (e.g., methanol). This can help to remove low molecular weight oligomers and other impurities.
Experimental Protocols
Protocol 1: Preparation of a Poly(9,9-dihexylfluorene) Solution for Spin-Coating (10 mg/mL)
This protocol is adapted from a procedure for a similar polyfluorene derivative.[6]
Materials:
-
Poly(9,9-dihexylfluorene) powder
-
Anhydrous toluene
-
Small vial with a magnetic stir bar
-
Magnetic stir plate
-
Volumetric flask
-
Pipettes
-
0.45 µm PTFE syringe filter
Procedure:
-
Weigh out the desired amount of poly(9,9-dihexylfluorene) in a clean, dry vial. For a 10 mg/mL solution, you would weigh 10 mg of the polymer for every 1 mL of toluene.
-
Add the appropriate volume of anhydrous toluene to the vial.
-
Place the vial on a magnetic stir plate and stir the solution. Gentle heating (e.g., 40-50°C) can be applied to aid dissolution.
-
Continue stirring until the polymer is fully dissolved. This may take several hours. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Before use, filter the solution through a 0.45 µm PTFE syringe filter to remove any dust or micro-aggregates.
Protocol 2: Preparation of a Dilute Poly(9,9-dihexylfluorene) Solution for Spectroscopy (e.g., 0.1 mg/mL)
Materials:
-
Poly(9,9-dihexylfluorene) powder
-
Spectroscopic grade THF or chloroform
-
Volumetric flasks (e.g., 10 mL and 50 mL)
-
Pipettes
-
Glass cuvettes
Procedure:
-
Prepare a stock solution of a known concentration, for example, 1 mg/mL. To do this, weigh 10 mg of poly(9,9-dihexylfluorene) and dissolve it in 10 mL of spectroscopic grade THF or chloroform in a volumetric flask.
-
To prepare a 0.1 mg/mL solution, pipette 5 mL of the 1 mg/mL stock solution into a 50 mL volumetric flask.
-
Dilute the stock solution to the 50 mL mark with the same spectroscopic grade solvent.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Use this solution for spectroscopic measurements.
Signaling Pathways and Logical Relationships
Experimental Workflow for Solution Preparation and Thin Film Deposition
The following diagram illustrates a typical workflow for preparing a poly(9,9-dihexylfluorene) solution and subsequent deposition of a thin film via spin-coating.
References
- 1. quora.com [quora.com]
- 2. ポリ(9,9-ジ-n-ヘキシルフルオレニル-2,7-ジイル) light-emitting, fluorescence λem 414 nm in chloroform | Sigma-Aldrich [sigmaaldrich.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. scielo.br [scielo.br]
- 7. How changes in molecular weight and PDI of a polymer in amorphous solid dispersions impact dissolution performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-9,9-dihexyl-9H-fluorene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-bromo-9,9-dihexyl-9H-fluorene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials such as 2-bromofluorene, the mono-alkylated side product (2-bromo-9-hexyl-9H-fluorene), and residual 1-bromohexane. Over-brominated products are also a possibility if the synthesis involves a bromination step.
Q2: What is the typical physical state of this compound after synthesis?
A2: this compound can be isolated as a white solid or a viscous, yellowish oil.[1] The physical state can depend on the purity of the sample.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the purification. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can give an indication of purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: The product is a persistent oil and does not solidify.
Cause: This can be due to the presence of impurities which depress the melting point, or it may be the inherent nature of a highly pure sample under certain ambient conditions.
Troubleshooting Steps:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the sample under a high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is sparingly soluble, such as cold hexane or pentane. This can help to remove more soluble impurities.
-
Solvent Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., methanol, hexane) dropwise until the solution becomes cloudy. Allow the solution to stand, preferably at a lower temperature, to induce crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If a small amount of solid product is available from a previous batch, add a seed crystal to the oil to induce crystallization.
Issue 2: Poor separation of the desired product from the mono-alkylated impurity during column chromatography.
Cause: The polarity difference between the di-alkylated and mono-alkylated fluorene derivatives may not be significant enough for easy separation with a standard solvent system.
Troubleshooting Steps:
-
Optimize Eluent System: Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. A less polar eluent system, such as a higher ratio of petroleum ether or hexane to a slightly more polar solvent like ethyl acetate or dichloromethane, will generally increase the separation. For example, an eluent system of petroleum ether/ethyl acetate (20:1) has been reported to be effective.
-
Gradient Elution: Employ a gradient elution during column chromatography. Start with a very non-polar eluent (e.g., pure hexane) and gradually increase the polarity by adding small increments of a more polar solvent. This can improve the resolution between closely eluting compounds.
-
Column Dimensions: Use a longer and narrower chromatography column to increase the theoretical plates and improve separation.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will lead to poor separation.
Issue 3: The purified product is still colored (yellowish).
Cause: The color may be due to trace impurities, possibly oxidation or degradation products.
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the product in a suitable organic solvent and add a small amount of activated charcoal. Stir the solution for a short period (e.g., 15-30 minutes) and then filter it through a pad of Celite to remove the charcoal. The charcoal can adsorb colored impurities. Be aware that this may also lead to some loss of the desired product.
-
Recrystallization: If the product is solid, recrystallization from a suitable solvent can be very effective at removing colored impurities. A solvent screening should be performed to identify a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
Data Presentation
Table 1: Summary of Potential Impurities and Recommended Purification Strategies
| Impurity | Chemical Structure | Recommended Purification Method | Key Considerations |
| 2-Bromofluorene (Starting Material) | C₁₃H₉Br | Column Chromatography | Significantly more polar than the di-alkylated product. Elutes much later. |
| 2-Bromo-9-hexyl-9H-fluorene (Mono-alkylated) | C₁₉H₂₁Br | Column Chromatography (optimized eluent) | Polarity is close to the desired product. Requires careful optimization of the eluent system for good separation. |
| 1-Bromohexane (Reagent) | C₆H₁₃Br | Evaporation under reduced pressure, Column Chromatography | Volatile and non-polar. Should be mostly removed during solvent evaporation. Elutes very early in column chromatography. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of petroleum ether and ethyl acetate (e.g., 20:1 v/v).
-
Visualize the spots under UV light (254 nm). The product and impurities are UV active. Aromatic compounds can also be visualized using an iodine chamber.
-
Adjust the solvent system to achieve good separation between the product spot and any impurity spots. The desired product should have an Rf value of approximately 0.3-0.4 for optimal column separation.
-
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude product (a general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight).
-
Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., petroleum ether).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Screening:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different solvent to each test tube (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, hexane).
-
Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.
-
Heat the test tubes to the boiling point of the solvent. A good solvent will dissolve the compound when hot.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.
-
-
Recrystallization:
-
Dissolve the crude product in a minimum amount of the chosen hot recrystallization solvent.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to allow for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove all traces of the solvent.
-
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for common purification challenges.
References
Technical Support Center: Aggregation in 2-bromo-9,9-dihexyl-9H-fluorene-based Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-9,9-dihexyl-9H-fluorene-based polymers. The information provided aims to address common challenges related to polymer aggregation during synthesis, processing, and characterization.
Frequently Asked Questions (FAQs)
Q1: What is polymer aggregation in the context of this compound-based polymers, and why is it a concern?
A1: Polymer aggregation refers to the intermolecular association of polymer chains to form larger assemblies in solution or the solid state. In the case of polyfluorene-based polymers, this can lead to the formation of different morphological phases, such as the planarized β-phase. While the β-phase can have desirable photophysical properties, uncontrolled aggregation can lead to poor solubility, film morphology, and device performance, as well as batch-to-batch irreproducibility in experimental results.
Q2: What are the common causes of aggregation in these polymers?
A2: Several factors can induce aggregation in this compound-based polymers:
-
Solvent Quality: Poor solvents promote polymer-polymer interactions over polymer-solvent interactions, leading to chain collapse and aggregation.[1]
-
Molecular Weight: The tendency for β-phase formation can be influenced by the polymer's molecular weight, with some studies indicating it is more significant in lower molecular weight polymers in poor solvents.[2]
-
Side-Chain Length and Structure: The length and bulkiness of the alkyl side chains at the C9 position of the fluorene monomer play a crucial role. Shorter or less bulky side chains can allow for closer packing of the polymer backbones, promoting aggregation.
-
Temperature: Temperature can affect polymer solubility and chain dynamics, influencing the formation of aggregates. Lowering the temperature of a polymer solution can induce aggregation.
-
Concentration: Higher polymer concentrations increase the likelihood of intermolecular interactions and aggregation.[3]
-
Processing Conditions: The method of film deposition (e.g., spin-coating, drop-casting) and post-deposition treatments like thermal or solvent vapor annealing can significantly impact the extent of aggregation.[4]
Q3: How can I detect and characterize aggregation in my polymer samples?
A3: Several spectroscopic and microscopic techniques can be employed:
-
UV-Vis Spectroscopy: The formation of the β-phase is characterized by the appearance of a distinct absorption peak at approximately 435-440 nm, red-shifted from the main absorption band of the disordered α-phase.[5]
-
Photoluminescence (PL) Spectroscopy: Aggregation can lead to changes in the emission spectrum, including red-shifts and changes in the vibronic structure. The β-phase has a characteristic emission spectrum.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the morphology of thin films, revealing the presence of aggregated domains and changes in surface roughness.[6][7]
-
Gel Permeation Chromatography (GPC): While primarily used for determining molecular weight, GPC can sometimes show signs of aggregation, such as the appearance of a high molecular weight shoulder or peak.
Troubleshooting Guides
Issue 1: Unexpected Polymer Precipitation or Poor Solubility During Synthesis
| Potential Cause | Troubleshooting Steps |
| Poor Solvent Choice | Ensure the polymerization is conducted in a good solvent for the polymer. Toluene and tetrahydrofuran (THF) are commonly used for polyfluorenes.[8] |
| Low Reaction Temperature | Increase the reaction temperature to improve polymer solubility. |
| High Molecular Weight | If the polymer is becoming insoluble as it grows, consider adjusting the monomer-to-catalyst ratio to target a lower molecular weight. |
| Impure Monomer | Impurities in the this compound monomer can lead to side reactions and cross-linking, reducing solubility. Ensure the monomer is purified before use. |
Issue 2: Appearance of a Red-Shifted Absorption Peak (β-phase) in Solution
| Potential Cause | Troubleshooting Steps |
| Solvent Quality | The solvent may be too poor for the polymer at the given concentration. Try a better solvent or a solvent mixture. For example, adding a small amount of a good solvent like chloroform to a solution in a poorer solvent can sometimes reduce aggregation.[4] |
| High Concentration | Dilute the polymer solution. Aggregation is often concentration-dependent.[3] |
| Low Temperature | Gently warm the solution to see if the β-phase peak disappears, indicating that the aggregation is reversible. |
| Molecular Weight | Polymers with a specific molecular weight range may be more prone to β-phase formation in solution.[2][9][10][11] |
Issue 3: Inconsistent Film Morphology and Spectroscopic Properties
| Potential Cause | Troubleshooting Steps |
| Solvent Evaporation Rate | The rate of solvent removal during spin-coating or drop-casting affects the film morphology. Using a solvent with a different boiling point can alter the drying time and the extent of aggregation. |
| Post-Deposition Treatment | Uncontrolled exposure to solvent vapors or temperature fluctuations after film deposition can lead to morphological changes. |
| Substrate Surface Energy | The interaction between the polymer and the substrate can influence film formation. Consider surface treatments for your substrates. |
| Polymer Purity | Residual catalyst or other impurities can act as nucleation sites for aggregation. Ensure the polymer is thoroughly purified after synthesis. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the monomer.[8][12]
Materials:
-
2-Bromofluorene
-
1-Bromohexane
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Toluene or a similar organic solvent
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromofluorene, a strong base (NaOH or KOH), and a phase-transfer catalyst in toluene.
-
Add an excess of 1-bromohexane to the reaction mixture.
-
Heat the mixture to reflux (typically around 80-110 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add water to quench the reaction.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to obtain the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: UV-Vis Spectroscopy for Detection of β-Phase Aggregation
Objective: To identify the presence of the β-phase in a polyfluorene solution or thin film.
Materials:
-
Polymer sample (in solution or as a thin film on a quartz substrate)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (for solutions)
Procedure for Solutions:
-
Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform, toluene, or THF) with a concentration in the range of 10⁻⁵ to 10⁻⁴ M.
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum over a wavelength range of at least 300-600 nm.
-
Data Interpretation: Look for a characteristic sharp absorption peak or shoulder around 435-440 nm.[5] The presence of this peak is a clear indication of β-phase aggregation. The main absorption peak for the disordered α-phase will be at a shorter wavelength, typically around 380-390 nm.
Procedure for Thin Films:
-
Prepare a thin film of the polymer on a quartz substrate by spin-coating or drop-casting.
-
Place the substrate in the sample holder of the spectrophotometer.
-
Record the absorption spectrum.
-
Data Interpretation: As with solutions, the presence of a distinct peak or shoulder at ~435-440 nm indicates the formation of the β-phase in the solid state.
Protocol 3: Solvent Vapor Annealing (SVA) to Control Aggregation
Objective: To induce or reduce aggregation in a controlled manner in a polyfluorene thin film.[4]
Materials:
-
Polymer thin film on a substrate
-
A sealed chamber (e.g., a petri dish with a lid or a desiccator)
-
A small vial containing the annealing solvent
Procedure:
-
Place the polymer thin film inside the sealed chamber.
-
Place a small, open vial containing the desired solvent (e.g., chloroform for reducing β-phase, or a poor solvent like acetone to induce it) in the chamber, ensuring it does not touch the film.
-
Seal the chamber and allow the solvent vapor to saturate the atmosphere inside for a controlled period (from minutes to hours).
-
Monitor the changes in the film's properties (e.g., using in-situ UV-Vis or PL spectroscopy) or analyze the film after removing it from the chamber.
-
Remove the film and allow any residual solvent to evaporate.
Quantitative Data Summary
| Parameter | Observation | Reference |
| Molecular Weight vs. β-Phase Formation | In dilute solutions, the transition temperature for β-phase formation shows a clear dependence on molecular weight. Lower molecular weight polymers can exhibit enhanced β-phase formation in poor solvents. | [2][9][10][11][13] |
| Solvent Effect on Aggregation | Poor solvents induce intramolecular folding and promote parallel alignment of chain segments, leading to aggregation. Good solvents promote more flexible dihedral angles. | [1] |
| Spectroscopic Shift due to β-Phase | The β-phase is characterized by an absorption peak around 435-440 nm. | [5] |
Visualizations
Caption: A flowchart for troubleshooting common aggregation issues.
Caption: Key factors influencing polymer aggregation.
References
- 1. Buy 2-Bromo-9,9-bis(2-ethylhexyl)fluorene (EVT-386910) | 355135-07-8 [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nsmn1.uh.edu [nsmn1.uh.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 20.210.105.67 [20.210.105.67]
- 8. nbinno.com [nbinno.com]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-Bromo-9,9-dihexyl fluorene | 226070-05-9 [chemicalbook.com]
- 13. Molecular weight effect on the formation of β phase poly(9,9'-dioctylfluorene) in dilute solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-9,9-dihexyl-9H-fluorene in Electronic Device Fabrication
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-9,9-dihexyl-9H-fluorene in the field of organic electronics.
Stability Issues and Troubleshooting
The stability of this compound is a critical factor influencing the performance and lifetime of electronic devices. The primary degradation pathway involves photo-oxidation, particularly at the C-9 position of the fluorene core, leading to the formation of 9-fluorenone. This ketone derivative acts as a fluorescence quencher, significantly reducing the efficiency of organic light-emitting diodes (OLEDs). The presence of dihexyl side chains can further contribute to the degradation process.
Troubleshooting Guide: Stability
| Issue | Possible Cause | Recommended Solution |
| Rapid device performance degradation under operation. | Photodegradation of the fluorene core into fluorenone. | - Ensure complete encapsulation of the device to minimize exposure to air and moisture.- Incorporate UV-blocking layers in the device architecture.- Use high-purity this compound to minimize initial ketone defects. |
| Appearance of a green-yellow emission in a blue OLED over time. | Formation of 9-fluorenone, which has a lower energy emission. | - Monitor the purity of the starting material for any fluorenone contamination using techniques like fluorescence spectroscopy or HPLC.- Optimize device architecture to reduce operating voltage and minimize stress on the material. |
| Poor film morphology and device shorting. | Thermal decomposition of the material during deposition. | - Use Thermogravimetric Analysis (TGA) to determine the decomposition temperature of your specific batch of this compound and ensure processing temperatures are well below this.- Use a high-purity material, as impurities can lower the decomposition temperature. |
Diagram: Photodegradation Pathway of this compound
Caption: Photodegradation of this compound to a fluorenone derivative.
Synthesis and Purification FAQs
The synthesis of high-purity this compound is crucial for achieving optimal device performance. Common synthetic routes involve the di-alkylation of 2-bromofluorene or the bromination of 9,9-dihexylfluorene.
Frequently Asked Questions: Synthesis and Purification
Q1: What are the most common issues encountered during the di-alkylation of 2-bromofluorene with 1-bromohexane?
A1: The most common issues are incomplete reactions leading to mono-alkylated byproducts and over-alkylation at other positions. To mitigate this, it is important to use a strong base like sodium hydroxide or potassium hydroxide in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide.[1] Using an excess of the alkylating agent (1-bromohexane) can help drive the reaction to completion.[2]
Q2: How can I effectively purify this compound after synthesis?
A2: Column chromatography is a highly effective method for purifying this compound.[1] A typical procedure involves using silica gel as the stationary phase and a non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate. Recrystallization from a suitable solvent system can also be employed for further purification.
Q3: What are the key parameters to control during the bromination of 9,9-dihexylfluorene?
A3: Regioselectivity is the primary concern during bromination. To selectively introduce a bromine atom at the 2-position, it is recommended to use a mild brominating agent like N-bromosuccinimide (NBS) in a polar aprotic solvent such as dimethylformamide (DMF).[1] Controlling the reaction temperature is also crucial to prevent over-bromination.
Q4: How do I remove residual palladium catalyst after a Suzuki coupling reaction using a polymer derived from this compound?
A4: Residual palladium can be detrimental to device performance. Several methods can be used for its removal, including repeated precipitation of the polymer, washing with palladium scavenging agents (e.g., thiourea dioxide), or passing a solution of the polymer through a column packed with a palladium scavenger.
Diagram: General Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Device Fabrication and Performance
The quality of the this compound precursor directly impacts the performance and stability of the final electronic device.
Troubleshooting Guide: Device Fabrication
| Issue | Possible Cause | Recommended Solution |
| Low device efficiency (low EQE). | - Presence of quenching impurities (e.g., fluorenone).- Poor film quality.- Unbalanced charge injection/transport. | - Use highly purified this compound (and subsequent polymer).- Optimize spin-coating or vacuum deposition parameters to achieve smooth, uniform films.- Adjust the thickness of charge transport layers to balance electron and hole injection. |
| High leakage current. | - Pinholes or defects in the active layer.- Contamination on the substrate. | - Ensure a cleanroom environment for device fabrication.- Thoroughly clean and treat the substrate (e.g., ITO) before film deposition.- Filter polymer solutions before spin-coating. |
| Inconsistent device performance between batches. | - Variation in the purity of this compound.- Inconsistent fabrication conditions. | - Characterize each new batch of the precursor for purity and consistency.- Maintain strict control over all fabrication parameters (e.g., deposition rates, annealing temperatures, layer thicknesses). |
Quantitative Data Summary
While specific quantitative data for this compound can vary depending on the specific experimental conditions and purity, the following table summarizes typical values for related fluorene derivatives.
| Parameter | Value | Significance |
| Photodegradation Quantum Yield (Φ) | ~10⁻⁴ - 10⁻⁵ (for similar fluorene derivatives in solution) | A lower quantum yield indicates higher photostability. |
| Thermal Decomposition Temperature (TGA, 5% weight loss) | >350 °C (for many polyfluorenes) | Indicates the upper limit for thermal processing during device fabrication. |
| Fluorenone Impurity Impact on EQE | A few ppm can significantly reduce External Quantum Efficiency. | Highlights the critical need for high-purity materials.[3] |
| Residual Palladium Impact on Device Lifetime | >100 ppm can drastically shorten device lifetime. | Emphasizes the importance of catalyst removal after polymerization. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-Bromofluorene
-
1-Bromohexane
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromofluorene, a significant excess of 1-bromohexane, and TBAB in toluene.
-
Add a concentrated aqueous solution of NaOH to the flask.
-
Heat the mixture to 80-90 °C and stir vigorously overnight.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Dichloromethane (DCM)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of increasing DCM in hexane (e.g., starting from 100% hexane and gradually increasing to 5% DCM in hexane).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Protocol 3: Fabrication of a Simple Polymer-Based OLED
Materials:
-
Polymer derived from this compound (e.g., a polyfluorene copolymer)
-
ITO-coated glass substrate
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)
-
Electron transport layer material (e.g., TPBi)
-
Cathode material (e.g., Ca/Al or LiF/Al)
-
Organic solvent for the polymer (e.g., toluene or chlorobenzene)
Procedure:
-
Clean the ITO substrate by sequential sonication in detergent, deionized water, acetone, and isopropanol.
-
Treat the ITO surface with UV-ozone or oxygen plasma to improve its work function and promote adhesion.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal.
-
In an inert atmosphere (glovebox), spin-coat the emissive polymer solution onto the PEDOT:PSS layer and anneal.
-
Thermally evaporate the electron transport layer and the cathode materials in a high-vacuum chamber.
-
Encapsulate the device to protect it from atmospheric moisture and oxygen.
References
Validation & Comparative
2-bromo-9,9-dihexyl-9H-fluorene vs 2-bromo-9,9-dioctyl-9H-fluorene
A Comparative Guide to 2-bromo-9,9-dihexyl-9H-fluorene and 2-bromo-9,9-dioctyl-9H-fluorene for Advanced Material Synthesis
For researchers and professionals in organic electronics and drug development, the selection of appropriate building blocks is critical for synthesizing materials with desired properties. This guide provides an objective comparison of two key fluorene derivatives: this compound and 2-bromo-9,9-dioctyl-9H-fluorene. Both compounds are widely used as intermediates in the synthesis of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2][3]
The primary difference between these two molecules lies in the length of the alkyl chains attached at the C9 position of the fluorene core, which significantly influences their physicochemical properties and, consequently, their performance in final device applications.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and 2-bromo-9,9-dioctyl-9H-fluorene. The longer alkyl chains in the dioctyl derivative result in a higher molecular weight, boiling point, and melting point.
| Property | This compound | 2-bromo-9,9-dioctyl-9H-fluorene |
| CAS Number | 226070-05-9[1][4] | 302554-80-9[2][] |
| Molecular Formula | C25H33Br[4] | C29H41Br[2][] |
| Molecular Weight | 413.43 g/mol [4] | 469.54 g/mol [2][] |
| Appearance | White solid | Solid |
| Melting Point | Not widely documented | ~120 °C[6] |
| Boiling Point | Not widely documented | 533.285 °C at 760 mmHg[] |
| Solubility | Soluble in THF, toluene, chloroform, dichloromethane[4] | Good solubility in common organic solvents[2] |
| λmax | 309 nm (in THF)[7] | Not widely documented |
Synthesis and Reactivity
Both this compound and 2-bromo-9,9-dioctyl-9H-fluorene are typically synthesized via the alkylation of 2-bromofluorene.[4] The bromine atom at the C2 position serves as a versatile functional handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the construction of complex conjugated polymers.[1][4] The alkyl chains at the C9 position are crucial for enhancing the solubility of these molecules in common organic solvents, which simplifies their processing for solution-based applications.[4]
Experimental Protocol: Synthesis of this compound
A representative experimental protocol for the synthesis of this compound is as follows:
-
To a round-bottom flask, add 2-bromofluorene, an excess of 1-bromohexane, a phase transfer catalyst (e.g., tetrabutylammonium bromide), and a 50% aqueous solution of a strong base like sodium hydroxide.[7]
-
The reaction mixture is stirred vigorously at an elevated temperature (e.g., 80 °C) overnight.[7]
-
After cooling to room temperature, the organic layer is separated.[7]
-
The aqueous layer is extracted multiple times with an organic solvent such as ether.[7]
-
The combined organic layers are washed with brine and dried over an anhydrous drying agent like magnesium sulfate.[7]
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final product as a white solid.[7]
A similar procedure can be followed for the synthesis of 2-bromo-9,9-dioctyl-9H-fluorene by substituting 1-bromohexane with 1-bromooctane.
Performance and Applications in Organic Electronics
The choice between this compound and 2-bromo-9,9-dioctyl-9H-fluorene often depends on the desired properties of the final polymer or small molecule. The length of the alkyl chains can influence several key performance parameters:
-
Solubility and Processability: The longer octyl chains in 2-bromo-9,9-dioctyl-9H-fluorene generally impart greater solubility to the resulting polymers, which can be advantageous for solution-based fabrication techniques like spin-coating or inkjet printing.
-
Morphology and Film Formation: The alkyl chain length can affect the intermolecular packing and morphology of thin films, which in turn influences charge transport properties in electronic devices.
-
Device Performance: The introduction of the bromine atom enhances the electron affinity of the fluorene backbone, which can lead to improved device performance in OLEDs and OPVs.[2] The specific alkyl chains can further modulate these electronic properties.
Both molecules serve as crucial building blocks for hole-transporting materials and emissive layers in organic electronic devices.[1][2]
References
A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Synthesis of 2-Phenyl-9,9-dihexyl-9H-fluorene
In the realm of carbon-carbon bond formation, a cornerstone of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as indispensable tools. Among these, the Suzuki and Stille couplings are frequently employed for the construction of biaryl systems, which are prevalent motifs in pharmaceuticals, organic electronics, and materials science. This guide provides a detailed comparison of the Suzuki and Stille coupling reactions for the functionalization of 2-bromo-9,9-dihexyl-9H-fluorene, a key building block in the synthesis of advanced organic materials.
Executive Summary
Both Suzuki and Stille couplings are effective methods for the arylation of this compound. The Suzuki coupling, utilizing a boronic acid derivative, generally offers the advantages of milder reaction conditions and the use of less toxic reagents. In contrast, the Stille coupling, which employs an organotin reagent, can be more tolerant to a wider range of functional groups and is less sensitive to the presence of water. However, the toxicity of organotin compounds is a significant drawback. The choice between these two powerful methods will ultimately depend on the specific requirements of the synthesis, including scale, functional group tolerance, and environmental considerations.
Comparative Analysis of Reaction Parameters
To provide a clear and objective comparison, the following table summarizes typical experimental data for the Suzuki and Stille coupling of this compound with a phenyl group donor.
| Parameter | Suzuki Coupling | Stille Coupling |
| Electrophile | This compound | This compound |
| Nucleophile | Phenylboronic acid | Tributyl(phenyl)stannane |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(PPh₃)₄ |
| Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Base | K₂CO₃, Na₂CO₃, or Cs₂CO₃ | Not typically required, but additives like CsF or Cu(I) salts can be used |
| Solvent | Toluene, THF, or DME / aqueous mixture | Toluene, THF, or DMF (anhydrous) |
| Temperature | 80-110 °C | 80-120 °C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Typical Yield | 85-95% | 80-90% |
Experimental Protocols
Suzuki Coupling Protocol
A representative experimental procedure for the Suzuki coupling of this compound is as follows:
To a solution of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol) in a mixture of toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (5 mL), is heated to reflux (approximately 110 °C) under an inert atmosphere (e.g., argon or nitrogen). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-phenyl-9,9-dihexyl-9H-fluorene.
Stille Coupling Protocol
A general experimental procedure for the Stille coupling of this compound is as follows:
In a flame-dried flask under an inert atmosphere, this compound (1.0 mmol), tributyl(phenyl)stannane (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) are dissolved in anhydrous toluene (15 mL). The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 12-24 hours. The reaction progress is monitored by TLC or GC. After completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts. The mixture is stirred for an additional hour and then filtered through a pad of celite. The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield 2-phenyl-9,9-dihexyl-9H-fluorene.
Reaction Mechanisms and Workflow
The catalytic cycles for both Suzuki and Stille couplings share common fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic nucleophile and the specifics of the transmetalation step.
Caption: Comparative workflow of Suzuki and Stille coupling reactions.
The catalytic cycles are depicted in the following diagram:
Caption: Generalized catalytic cycles for Suzuki and Stille cross-coupling reactions.
Concluding Remarks
For the synthesis of 2-phenyl-9,9-dihexyl-9H-fluorene, both the Suzuki and Stille couplings offer high-yielding pathways. The Suzuki reaction is often the preferred method due to the lower toxicity of boronic acids and their byproducts, as well as the generally milder and more environmentally friendly aqueous reaction conditions. However, the Stille coupling remains a valuable alternative, particularly when the required boronic acid is unstable or commercially unavailable, or when strict anhydrous conditions are necessary for other functional groups in the molecule. The choice of method should be made after careful consideration of the specific synthetic goals, available resources, and safety protocols.
Performance Analysis of OLEDs with 2-bromo-9,9-dihexyl-9H-fluorene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in display and lighting applications due to their high contrast, low power consumption, and flexibility. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used. Among these, fluorene derivatives have garnered significant attention, particularly for blue light emission, owing to their high photoluminescence quantum yields and excellent thermal stability. This guide provides a comparative performance analysis of OLEDs incorporating 2-bromo-9,9-dihexyl-9H-fluorene derivatives against common alternative host materials.
Comparative Performance of Host Materials in Blue OLEDs
The selection of a host material in the emissive layer of an OLED is critical for achieving high efficiency and operational stability. The host matrix facilitates charge transport and energy transfer to the guest emitter. While specific performance data for OLEDs utilizing this compound derivatives as the primary host material is not extensively available in publicly accessible literature, we can infer its potential performance by examining closely related polyfluorene copolymers and comparing them with established host materials such as 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), 1,3-bis(N-carbazolyl)benzene (mCP), and tris(4-carbazoyl-9-ylphenyl)amine (TCTA).
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) |
| Polyfluorene Copolymer (F8-co-PF-DBT) | - | 2.1 | 3.5 | 1.8 | 4.5 |
| CBP | FIrpic (blue phosphorescent) | ~19.3 | ~38.9 | ~33.8 | ~3.0 |
| mCP | FIrpic (blue phosphorescent) | ~15.8 | ~31.6 | ~20.9 | ~3.8 |
| TCTA | FIrpic (blue phosphorescent) | ~14.5 | ~24.4 | ~14.8 | ~4.0 |
Note: The data for the polyfluorene copolymer is indicative of the performance of a fluorene-based system. The performance of a device with a this compound derivative as the host would be influenced by the specific guest emitter and device architecture.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are representative procedures for the synthesis of a polyfluorene derivative and the fabrication and characterization of an OLED device.
Synthesis of Poly[(9,9-dihexylfluorene-2,7-diyl)-co-(anthracene-9,10-diyl)]
A derivative of this compound can be synthesized via a Suzuki cross-coupling reaction. The following is a representative protocol for a similar polyfluorene copolymer:
-
Monomer Preparation: 2,7-Dibromo-9,9-dihexylfluorene and 9,10-dibromoanthracene are used as the starting monomers.
-
Reaction Setup: In a glovebox, a mixture of the fluorene monomer, the anthracene monomer, and a palladium catalyst such as Pd(PPh₃)₄ is placed in a reaction flask.
-
Solvent and Base Addition: Anhydrous toluene and a 2M aqueous solution of potassium carbonate are added to the flask.
-
Polymerization: The mixture is vigorously stirred and heated to reflux under an inert atmosphere (e.g., argon) for 48 hours.
-
Purification: After cooling, the polymer is precipitated by adding methanol. The precipitate is then filtered, washed with methanol and acetone, and dried under vacuum. Further purification can be achieved by Soxhlet extraction with different solvents.
OLED Device Fabrication (Spin-Coating)
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to enhance the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: A solution of the this compound derivative (as host or emitter) and any dopant materials in a suitable solvent (e.g., toluene or chloroform) is spin-coated on top of the HIL. The film is then annealed to remove residual solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: Subsequently, an electron transport layer (e.g., 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene - TPBi) and the metal cathode (e.g., LiF/Al) are deposited via thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).
Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical characteristics of the fabricated OLEDs are measured using a source meter (e.g., Keithley 2400) and a calibrated photodiode with a luminescence meter.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded using a spectroradiometer. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the spectra.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum of the device, often with the use of an integrating sphere to capture all emitted light.
Visualizing Key Concepts
To better understand the underlying principles and processes, the following diagrams illustrate the fundamental structure of an OLED and the chemical makeup of the core fluorene derivative.
Caption: General structure and energy level diagram of a multilayer OLED.
Caption: Chemical structure of this compound.
Comparative Analysis of 2-bromo-9,9-dihexyl-9H-fluorene and a Key Alternative for Organic Electronics
A comprehensive guide for researchers and professionals in drug development and material science, this report details the characterization data of 2-bromo-9,9-dihexyl-9H-fluorene and provides a comparative analysis with its dibrominated analogue, 2,7-dibromo-9,9-dihexylfluorene. This guide includes a summary of physical and spectral properties, detailed experimental protocols for synthesis, and a visual representation of the synthetic pathway.
Introduction
This compound is a key building block in the synthesis of conjugated polymers and organic semiconductors.[1] Its molecular structure, featuring a fluorene core with two hexyl chains at the 9-position and a single bromine atom at the 2-position, provides excellent solubility in common organic solvents and a versatile site for further functionalization through cross-coupling reactions.[1] These characteristics make it a valuable intermediate for the development of materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications. Understanding its specific properties in comparison to related structures is crucial for material design and synthesis.
Physicochemical and Spectroscopic Characterization
| Property | This compound | 2,7-dibromo-9,9-dihexylfluorene | 2-bromo-9,9-dimethylfluorene | 2-bromo-9,9-dioctyl-9H-fluorene |
| CAS Number | 226070-05-9 | 189367-54-2[2] | 28320-31-2 | 302554-80-9[3] |
| Molecular Formula | C₂₅H₃₃Br | C₂₅H₃₂Br₂[2] | C₁₅H₁₃Br | C₂₉H₄₁Br[4][] |
| Molecular Weight | 413.43 g/mol | 492.33 g/mol [2] | 273.17 g/mol | 469.54 g/mol [4] |
| Physical State | White solid or viscous liquid[1][6] | Solid[2] | Solid | Solid[4] |
| Melting Point (°C) | Not definitively reported | 67-71[2] | 57-62 | 120[3] |
| ¹H NMR Data | Not available in searched results | Available[7] | Not available in searched results | Not available in searched results |
| ¹³C NMR Data | Not available in searched results | Available[8][9] | Not available in searched results | Not available in searched results |
| Mass Spectrometry | Not available in searched results | Not available in searched results | Not available in searched results | Not available in searched results |
Experimental Protocols
The synthesis of this compound is typically achieved through the alkylation of 2-bromofluorene. The following is a representative experimental protocol.
Synthesis of this compound [6]
-
Materials: 2-Bromofluorene (1.0 equiv), 1-bromohexane (excess), tetrabutylammonium bromide (phase transfer catalyst), 50% aqueous sodium hydroxide (NaOH).
-
Procedure:
-
To a 250 mL round-bottom flask, add 2-bromofluorene (9.8 g, 1.0 equiv), 1-bromohexane (39.6 g, excess), tetrabutylammonium bromide (2.58 g), and 50% aqueous NaOH (75 mL).
-
Stir the reaction mixture vigorously at 80 °C overnight (approximately 12 hours).
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous phase with ether (3 x 50 mL).
-
Combine the organic phases and wash with saturated saline (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by short silica gel column chromatography using petroleum ether/ethyl acetate (20:1) as the eluent to yield the product as a white solid.
-
Synthetic Workflow
The synthesis of this compound can be visualized as a two-step process if starting from fluorene, or a single alkylation step if starting from 2-bromofluorene. The following diagram illustrates the latter, more direct route.
Caption: Synthetic route to this compound.
Conclusion
This compound serves as a important precursor in the field of organic electronics. Its single bromine functionality allows for selective chemical modifications, making it a versatile building block for complex molecular architectures. The provided data and protocols offer a valuable resource for researchers working on the design and synthesis of novel organic materials. Further investigation to fully characterize the spectral properties of this compound would be beneficial for the scientific community.
References
- 1. nbinno.com [nbinno.com]
- 2. 9,9-Dihexyl-2,7-dibromofluorene 97 189367-54-2 [sigmaaldrich.com]
- 3. 2-Bromo-9,9-dioctyl fluorene | 302554-80-9 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 6. 2-Bromo-9,9-dihexyl fluorene | 226070-05-9 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,7-Dibromo-9,9-dihexyl-9H-fluorene | C25H32Br2 | CID 3539647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to Polymers from 2-bromo-9,9-dihexyl-9H-fluorene and its Alternatives for Organic Electronics
For researchers, scientists, and professionals in drug development, the selection of appropriate polymeric materials is critical for the advancement of organic electronic devices. This guide provides a detailed comparison of the performance of polymers derived from 2-bromo-9,9-dihexyl-9H-fluorene, primarily poly(9,9-dihexylfluorene) (PDHF), with a widely used alternative, poly[2-methoxy-5-(2'-ethyl-hexyloxy)-1,4-phenylene vinylene] (MEH-PPV). The information presented is supported by experimental data to aid in material selection for applications such as organic light-emitting diodes (OLEDs).
Performance Comparison of PDHF and MEH-PPV
The following tables summarize the key performance indicators for PDHF and MEH-PPV based on reported experimental data. These properties are crucial for the design and fabrication of efficient organic electronic devices.
Optical and Electrical Properties
| Property | Poly(9,9-dihexylfluorene) (PDHF) | Poly(2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylenevinylene) (MEH-PPV) | Significance in Organic Electronics |
| UV-Vis Absorption (λmax, thin film) | ~381-390 nm | ~490-500 nm | Determines the spectral range for light absorption, crucial for photovoltaic applications. |
| Photoluminescence (PL) Emission (λmax, thin film) | ~420-440 nm (Blue) | ~580-600 nm (Orange-Red) | Defines the color of emitted light in OLEDs. |
| Photoluminescence Quantum Yield (PLQY, in solution) | 36-52% | ~55% | Measures the efficiency of light emission upon photoexcitation. Higher values are desirable for bright OLEDs. |
| Hole Mobility (μh) | ~2 x 10⁻⁶ cm²/Vs (annealed)[1] | 10⁻⁶ - 10⁻⁸ m²/Vs | Represents the speed at which positive charge carriers move through the material, affecting device speed and efficiency. |
Thermal Properties
| Property | Poly(9,9-dihexylfluorene) (PDHF) | Poly(2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylenevinylene) (MEH-PPV) | Significance in Organic Electronics |
| Decomposition Temperature (TGA, 5% weight loss) | ~400-450 °C | ~400 °C[2] | Indicates the thermal stability of the polymer, which is critical for device lifetime and operational stability. |
| Glass Transition Temperature (Tg) | ~154-157 °C[3] | ~85 °C[4] | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, impacting morphological stability. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polymers are essential for reproducibility and further research.
Synthesis of Poly(9,9-dihexylfluorene) (PDHF) via Yamamoto Polymerization
Materials:
-
2,7-dibromo-9,9-dihexylfluorene
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-bipyridyl
-
1,5-cyclooctadiene (COD)
-
N,N-dimethylformamide (DMF)
-
Toluene
Procedure:
-
In a glovebox, a flask is charged with Ni(COD)₂, 2,2'-bipyridyl, and COD in a mixture of DMF and toluene.
-
The mixture is heated to 80°C and stirred until a deep-red solution is formed, indicating the formation of the active catalyst complex.
-
A solution of 2,7-dibromo-9,9-dihexylfluorene in toluene is added dropwise to the catalyst solution.
-
The polymerization reaction is allowed to proceed at 80°C for 48 hours under an inert atmosphere.
-
The reaction is quenched by the addition of acidified methanol.
-
The polymer is precipitated, filtered, and washed sequentially with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
The purified polymer is dried under vacuum.
Synthesis of Poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) via Gilch Polymerization[5][6][7]
Materials:
-
2,5-bis(chloromethyl)-1-methoxy-4-(2'-ethylhexyloxy)benzene (monomer)
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
The monomer is dissolved in anhydrous THF in a reaction flask under an inert atmosphere.
-
The solution is cooled to 0°C in an ice bath.
-
A solution of potassium tert-butoxide in THF is added dropwise to the monomer solution with vigorous stirring.
-
The reaction mixture is stirred at room temperature for several hours. The polymer precipitates as a red solid.
-
The reaction is quenched by the addition of methanol.
-
The precipitated polymer is collected by filtration and washed with methanol.
-
The polymer is further purified by Soxhlet extraction with methanol to remove any remaining impurities and then dried under vacuum.
Characterization Techniques
-
Thermogravimetric Analysis (TGA): TGA is performed under a nitrogen atmosphere with a heating rate of 10 °C/min to determine the decomposition temperature.[5]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature, typically with a heating and cooling rate of 10 °C/min under a nitrogen atmosphere.[5]
-
UV-Vis Spectroscopy: Absorption spectra of thin films spin-coated on quartz substrates are recorded to determine the absorption maximum (λmax).
-
Photoluminescence (PL) Spectroscopy: PL spectra are measured using a spectrofluorometer. For PLQY measurements, an integrating sphere is often used to capture all emitted light, and the quantum yield is calculated by comparing the number of emitted photons to the number of absorbed photons.[6][7]
-
Time-of-Flight (TOF) Photoconductivity: The charge carrier mobility is measured by the TOF technique. A thin film of the polymer is sandwiched between two electrodes. A laser pulse generates charge carriers near one electrode, and the time taken for these carriers to drift across the film under an applied electric field is measured to calculate the mobility.[1][8]
Visualizing the Path from Monomer to Application
The following diagrams, generated using the DOT language, illustrate the synthesis of PDHF and its application in a typical OLED structure, providing a visual summary of the concepts discussed.
Caption: Synthesis of PDHF and its role as the emissive layer in an OLED.
Caption: Key property comparison between PDHF and MEH-PPV.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Wood polymer nanocomposites | MATEC Web of Conferences [matec-conferences.org]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Alternative Monomers for High-Performance Blue OLEDs
For Researchers, Scientists, and Drug Development Professionals
The development of stable and efficient blue Organic Light-Emitting Diodes (OLEDs) remains a critical challenge in the advancement of display and lighting technologies. While 2-bromo-9,9-dihexyl-9H-fluorene has been a common building block for blue-emitting polymers, its derivatives can suffer from spectral instability. This guide provides a comparative analysis of alternative monomer classes that offer promising pathways to high-performance and stable blue emission. We present key performance data, detailed experimental protocols, and visualizations to aid researchers in the selection and design of next-generation blue OLED materials.
The primary alternatives to fluorene-based monomers can be broadly categorized into three main classes:
-
Carbazole Derivatives: Known for their excellent hole-transporting properties and high thermal stability, carbazole-based materials are widely explored as hosts and emitters in blue OLEDs.[1][2][3]
-
Anthracene Derivatives: Anthracene and its derivatives are attractive due to their inherent blue fluorescence, high photoluminescence quantum yields, and good thermal stability.[4][5][6]
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: This class of materials can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, offering a significant advantage for highly efficient blue OLEDs.[7][8]
Performance Comparison of Alternative Monomers
The following tables summarize the key performance metrics of representative monomers from each alternative class.
Table 1: Performance of Carbazole-Based Blue OLED Emitters
| Monomer/Emitter | Host | Device Structure | Max. EQE (%) | C.E. (cd/A) | P.E. (lm/W) | CIE (x, y) | Ref. |
| mCzAnBzt | Non-doped | ITO/HATCN/TAPC/mCzAnBzt/TPBi/LiF/Al | 7.95 | - | - | (0.15, 0.07) | [5] |
| BCzB-PIM | Non-doped | ITO/HATCN/NPB/BCzB-PIM/TPBi/LiF/Al | 4.43 | - | - | (0.159, 0.080) | [3] |
| TDBA-Cz | Solution-processed | ITO/PEDOT:PSS/EML/TPBi/LiF/Al | 6.45 | 7.25 | - | (0.167, 0.086) | [9] |
Table 2: Performance of Anthracene-Based Blue OLED Emitters
| Monomer/Emitter | Host | Device Structure | Max. EQE (%) | C.E. (cd/A) | P.E. (lm/W) | CIE (x, y) | Ref. |
| 2-NaAn-1-PNa | 3Me-1Bu-TPPDA (dopant) | ITO/2-TNATA/NPB/2-NaAn-1-PNa:dopant/Alq3/LiF/Al | 8.3 | 9.3 | - | (0.133, 0.141) | [4] |
| mCz-TAn-CN | Non-doped | ITO/HATCN/TAPC/mCz-TAn-CN/TPBi/LiF/Al | 7.03 | - | - | (0.14, 0.12) | [6] |
| PyIAnTPh | DPEPO | ITO/HATCN/NPB/DPEPO:PyIAnTPh/TPBi/LiF/Al | 8.44 | - | - | (0.15, 0.07) | [10] |
Table 3: Performance of TADF-Based Blue OLED Emitters
| Monomer/Emitter | Host | Device Structure | Max. EQE (%) | C.E. (cd/A) | P.E. (lm/W) | CIE (x, y) | Ref. |
| DDMA-TXO2 derivative (III) | - | - | 22.6 | - | - | (0.15, 0.18) | [8] |
| TBN-TPA | mCP | ITO/m-PEDOT:PSS/TBN-TPA:mCP/DPEPO/TmPyPB/Liq/Al | - | - | - | - | [11] |
| 2PhCz2CzBn | Non-doped | - | 21.6 | - | - | (0.16, 0.24) | [12] |
Experimental Protocols
Synthesis of a Carbazole-based Monomer (Example: n-CzCN type)
A representative synthesis for a carbazole-benzonitrile derivative involves the following steps:
-
Reaction Setup: In a reaction flask, combine 2,6-difluorobenzonitrile (2.6 mmol), potassium carbonate (16.1 mmol), and carbazole (5.7 mmol) in dimethyl sulfoxide (DMSO) (8 mL).
-
Reaction Conditions: Heat the mixture to reflux at 150°C for 12 hours.
-
Purification: After cooling to room temperature, pour the reaction mixture into 200 mL of water to precipitate the product. Stir for 30 minutes, and then collect the solid by suction filtration.
-
Final Purification: Purify the crude product by column chromatography to obtain the final white solid product with a yield of approximately 85%.[13]
Fabrication of a Solution-Processed Blue OLED
This protocol outlines the fabrication of a solution-processed OLED device:
-
Substrate Cleaning: Clean an indium tin oxide (ITO) coated glass substrate.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO surface and bake at 120°C for 10 minutes in a glove box.[11]
-
Emissive Layer (EML) Deposition: Dissolve the emitter and host material (e.g., TBN-TPA and mCP) in a solvent like chlorobenzene. Spin-coat the EML solution and then bake at 50°C for 10 minutes.[11]
-
Electron Transporting and Cathode Layers: Sequentially deposit the electron transporting layer (ETL), electron injection layer (EIL), and the aluminum cathode via thermal evaporation in a vacuum chamber.[11][14]
Fabrication of a Vacuum-Deposited Blue OLED
This protocol describes the fabrication of a blue OLED using vacuum deposition:
-
Substrate Preparation: Use an ITO-coated glass substrate that has undergone ozone treatment to remove carbon contamination.
-
Organic Layer Deposition: In a high-vacuum chamber (10⁻⁵ to 10⁻⁷ torr), sequentially deposit the hole injection layer (e.g., 2-TNATA), hole transport layer (e.g., NPB), the emissive layer (host doped with the emitter), and the electron transport layer (e.g., Alq3) through thermal evaporation.[14][15]
-
Cathode Deposition: Deposit the electron injection layer (e.g., LiF) and the aluminum cathode in a separate metal deposition chamber.[14]
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
Visualizations
Molecular Structures of Promising Alternative Monomers
Caption: Promising alternative monomers for blue OLEDs.
Structure-Property Relationship in Blue Emitters
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. ossila.com [ossila.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Solution-Processed Pure Blue Thermally Activated Delayed Fluorescence Emitter Organic Light-Emitting Diodes With Narrowband Emission [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. CN104725298A - Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes) - Google Patents [patents.google.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. opeetv.store [opeetv.store]
A Comparative Guide to the Applications of 2-bromo-9,9-dihexyl-9H-fluorene in Organic Electronics
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
2-bromo-9,9-dihexyl-9H-fluorene is a key building block in the synthesis of high-performance organic electronic materials. Its unique molecular structure, characterized by a rigid and planar fluorene core, solubilizing dihexyl chains at the C9 position, and a reactive bromine atom at the C2 position, makes it an exceptionally versatile precursor for a variety of conjugated polymers and small molecules.[1][2][3] The dihexyl chains enhance solubility in common organic solvents, simplifying solution-based processing, while the bromine atom serves as a crucial handle for carbon-carbon bond formation through cross-coupling reactions, most notably the Suzuki polycondensation.[1][2][3] This guide provides a comparative overview of its primary applications in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs), supported by experimental data and detailed protocols.
Synthesis of Polyfluorene Derivatives
The most common application of this compound is as a monomer in polymerization reactions to form polyfluorenes (PFs). The Suzuki cross-coupling reaction is a preferred method, allowing for the creation of copolymers with tailored electronic and optical properties by reacting fluorene-based monomers with various aryl partners.[4][5] This tunability is critical for optimizing device performance.
Caption: Synthetic workflow for polyfluorene copolymers via Suzuki polycondensation.
A typical microwave-assisted Suzuki polycondensation for synthesizing fluorene copolymers is as follows[6]:
-
Reactant Preparation: In a microwave reactor vessel, add 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester (0.256 mmol), the desired dibromo co-monomer (0.250 mmol), and triphenylphosphine (5 mg, 0.019 mmol).
-
Inert Atmosphere: Add the (PPh₃)₄Pd catalyst (6 mg, 0.005 mmol) in a glovebox under an argon atmosphere. Evacuate the system and purge with argon three times.
-
Solvent and Base Addition: Add deoxygenated toluene, a 2M aqueous solution of K₂CO₃, and a phase transfer catalyst (e.g., Aliquat® 336).
-
Reaction: Heat the mixture using microwave irradiation (e.g., 80 W) at a set temperature (e.g., 90 °C) for a short duration (e.g., 10-20 minutes).[7][8]
-
Purification: After the reaction, precipitate the polymer in methanol, filter, and purify further by Soxhlet extraction to remove catalyst residues and oligomers.
Application in Organic Light-Emitting Diodes (OLEDs)
Polyfluorenes derived from this compound are renowned for their strong blue emission, high quantum efficiencies, and excellent thermal stability, making them prime candidates for the emissive layer in OLEDs.[9] By copolymerizing the fluorene unit with small amounts of other monomers, the emission color can be tuned across the visible spectrum.[10]
Caption: Typical device architecture of a polyfluorene-based OLED.
Performance Comparison
The performance of OLEDs using polyfluorene derivatives is highly dependent on the specific copolymer structure and device architecture. Below is a summary of reported data for representative devices.
| Polymer System | Device Structure | Turn-on Voltage (V) | Max. Brightness (cd/m²) | Max. Efficiency (cd/A) | Emission Color |
| g-PFCNC (poly(9,9-dihexylfluorene) graft) | ITO/PEDOT:PSS/g-PFCNC/HTPA/Ca/Al | ~4.5[11] | N/A | N/A | Blue[11] |
| Fluorene-co-9,10-dicyanophenanthrene (2.5%) | ITO/PEDOT-PSS/Polymer/PF-PO/LiF/Al | N/A | 9230[12] | 3.33[12] | Greenish-Blue[12] |
| PHF:rubrene (White OLED) | ITO/PHF:rubrene/Al (annealed) | 8.0 | 6541 | N/A | White |
N/A: Data not available in the cited source.
Experimental Protocol: OLED Fabrication
A solution-based fabrication process for a standard polyfluorene OLED is as follows[6][11]:
-
Substrate Cleaning: Clean ITO-coated glass substrates by sonicating in 2-propanol for 10 minutes, followed by drying under a nitrogen stream and UV/Ozone treatment.
-
Hole Transport Layer (HTL): Spin-coat a solution of PEDOT:PSS onto the ITO surface (e.g., 4000 RPM for 30s) and bake at 120°C for 10 minutes.
-
Emissive Layer (EML): Transfer the substrate to a nitrogen-filled glovebox. Spin-coat the polyfluorene derivative solution (e.g., 10 mg/mL in toluene) onto the PEDOT:PSS layer (e.g., 2500 RPM) and dry at 80°C for 4 hours.
-
Cathode Deposition: Deposit the cathode by thermal evaporation under high vacuum (e.g., 2 × 10⁻⁶ mbar). This typically consists of a thin layer of LiF (as an electron injection layer) followed by a thicker layer of Aluminum (Al).
Application in Organic Solar Cells (OSCs)
In OSCs, polyfluorene copolymers synthesized from this compound are typically used as the electron donor material in a bulk heterojunction (BHJ) architecture, blended with an electron acceptor like a fullerene derivative (e.g., PC₆₁BM or PC₇₁BM).[13][14] The fluorene unit provides good charge transport properties and the ability to tune the polymer's absorption spectrum and energy levels to match the solar spectrum and the acceptor's energy levels.
Caption: Structure and working principle of a polyfluorene-based OSC.
Performance Comparison
The power conversion efficiency (PCE) of fluorene-based solar cells is highly sensitive to the donor-acceptor blend ratio and the nanomorphology of the active layer.[13][15] Annealing and solvent choice are critical for optimizing performance.
| Polymer Donor | Acceptor | D:A Ratio (w/w) | PCE (%) | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | FF (%) |
| Poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] (F6T2) | PCBM | 1:2 | 2.46[13] | 0.86[13] | 5.20[13] | 55.0[13] |
| Poly[9,9'-dioctyl-fluorene-co-bithiophene] (F8T2) | PCBM | 1:4 (annealed) | 2.14[15] | N/A | N/A | N/A |
| F8T2-co-OPTAN Copolymer | PC₇₁BM | 1:2 | 1.22[14] | N/A | N/A | N/A |
PCE: Power Conversion Efficiency; Vₒ꜀: Open-Circuit Voltage; Jₛ꜀: Short-Circuit Current Density; FF: Fill Factor.
Experimental Protocol: OSC Fabrication
A typical procedure for fabricating a BHJ solar cell is as follows[13]:
-
Substrate and HTL: Use pre-cleaned, patterned ITO-glass substrates. Spin-coat a PEDOT:PSS layer (filtered through a 0.45 µm filter) and anneal.
-
Active Layer: In a nitrogen-filled glovebox, prepare a blend solution of the polyfluorene donor and fullerene acceptor (e.g., F6T2:PCBM in a 1:2 weight ratio) in a solvent like chloroform or chlorobenzene. Spin-coat this active layer solution onto the PEDOT:PSS film.
-
Annealing: Anneal the substrate at an optimized temperature (e.g., 70-150°C) to improve the film morphology and device performance.
-
Cathode Deposition: Transfer the substrate to a vacuum chamber (e.g., 2.0 × 10⁻⁶ Pa) and deposit the top electrode, typically Calcium (Ca) followed by Aluminum (Al), via thermal evaporation.
Conclusion: A Versatile but Challenged Material
This compound is an undeniably valuable and versatile building block for organic electronics. Its derivatives have demonstrated solid performance as blue emitters in OLEDs and as donor materials in OSCs. The primary advantages conferred by the fluorene unit are excellent processability, high thermal stability, and strong luminescence.
However, when compared to state-of-the-art materials, polyfluorenes face challenges. In the OLED space, achieving long-term operational stability for blue emitters remains a significant hurdle. In photovoltaics, the power conversion efficiencies of fluorene-based polymers, typically in the 1-3% range, are significantly lower than the >18% efficiencies now achieved with newer non-fullerene acceptor and donor polymer systems.[16] Despite this, the fundamental chemistry and processing knowledge gained from studying fluorene-based systems continue to inform the design of next-generation organic electronic materials.
References
- 1. Light-Induced Solubility Modulation of Polyfluorene To Enhance the Performance of OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of fluorene-based semiconducting copolymers for organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of nanomorphological changes on the performance of solar cells with blends of poly[9,9'-dioctyl-fluorene-co-bithiophene] and a soluble fullerene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. psecommunity.org [psecommunity.org]
Safety Operating Guide
Safe Disposal of 2-bromo-9,9-dihexyl-9H-fluorene: A Procedural Guide
The proper disposal of 2-bromo-9,9-dihexyl-9H-fluorene is critical for ensuring laboratory safety and environmental protection. As a brominated organic compound, it is classified as hazardous waste and must be managed according to strict protocols. Under no circumstances should this chemical be disposed of via standard drains or general waste streams.[1][2][3] Adherence to institutional and regulatory guidelines is paramount for researchers and laboratory personnel.
Immediate Safety and Handling for Disposal
Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, tightly fitting safety goggles, and protective clothing.[1] Handling should occur in a well-ventilated area or under a chemical fume hood to minimize inhalation risks.[2][4]
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Place waste this compound, including any contaminated materials (e.g., weighing paper, gloves, absorbent pads), into a designated, chemically compatible, and sealable hazardous waste container.[3][4]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[5]
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[6]
-
The storage area must be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[2][4]
-
Keep the container tightly closed to prevent the release of vapors.[2][4][5]
-
-
Accidental Spill Management:
-
In the event of a spill, avoid breathing dust or vapors.[1]
-
Wearing appropriate PPE, sweep up the solid material.[2][4] Use spark-proof tools if there is any ignition risk.[1]
-
Collect the spilled material and any contaminated cleanup supplies (e.g., absorbent pads) and place them into the designated hazardous waste container.[4][5]
-
-
Arranging Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated laboratory manager to arrange for the collection of the chemical waste.[7]
-
The material should be disposed of by a licensed chemical destruction facility.[1] The preferred method is typically controlled incineration with flue gas scrubbing to manage hazardous decomposition products like hydrogen halides.[1][2]
-
Always comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][5]
-
Disposal "Do's and Don'ts" Summary
For quick reference, the following table summarizes the key operational procedures for the disposal of this compound.
| Guideline Category | Do | Don't |
| Handling | Wear appropriate PPE (gloves, goggles, lab coat).[1] | Handle in an unventilated area. |
| Containment | Use a dedicated, sealed, and clearly labeled hazardous waste container.[3][5] | Mix with incompatible waste streams.[5] |
| Disposal Path | Arrange for pickup by your EHS office or a licensed waste contractor.[7] | Pour down the sink or discard in general trash.[1][2] |
| Storage | Store in a cool, dry, well-ventilated, and designated area.[2][4] | Store near strong oxidizing agents or sources of ignition.[1][2] |
| Spills | Contain the spill, collect the material, and place it in the waste container.[4] | Allow the chemical to enter drains or waterways.[1][3] |
Experimental Protocols for Disposal
Disposal Workflow
The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-bromo-9,9-dihexyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-bromo-9,9-dihexyl-9H-fluorene (CAS No. 226070-05-9). The toxicological properties of this specific compound have not been fully investigated. Therefore, the following recommendations are based on safety data for structurally similar fluorene derivatives and general best practices for handling laboratory chemicals.[1]
Immediate Safety and Personal Protective Equipment (PPE)
Given the potential for eye, skin, and respiratory irritation based on analogous compounds, a cautious approach is necessary.[1][2] Standard laboratory personal protective equipment should be worn at all times.
Recommended Personal Protective Equipment
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[1] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[1] Chemically resistant gloves (e.g., nitrile) should be inspected prior to use. Wear a lab coat or other protective clothing to minimize skin contact.[1] |
| Respiratory Protection | If working in a poorly ventilated area or if dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Gather all necessary materials and equipment before handling the chemical.
-
Consult the Safety Data Sheet (SDS) for any other chemicals being used in the procedure.
2. Handling:
-
Avoid direct contact with the skin and eyes.[3]
-
Minimize the generation of dust or aerosols.[1]
-
Use with adequate ventilation.[1]
-
Keep the container tightly closed when not in use.[1]
-
This compound is soluble in common organic solvents such as tetrahydrofuran (THF), toluene, chloroform, and dichloromethane.[4] Handle these solvents with appropriate care and under a fume hood.
3. Storage:
-
Store in a tightly closed container.[1]
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][3]
Disposal Plan
1. Waste Collection:
-
Collect all waste material, including any contaminated consumables (e.g., gloves, wipes), in a designated and properly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain.[3]
2. Waste Disposal:
-
Dispose of the waste container through an approved waste disposal plant.[3][5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram outlines the essential steps for the safe handling of this compound from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
